(7-Bromo-1H-indol-2-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(7-bromo-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBMECATXATSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656927 | |
| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-89-7 | |
| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(7-Bromo-1H-indol-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indole scaffold with the reactive boronic acid moiety, make it a crucial intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a solid compound at room temperature, and its stability and reactivity are central to its utility in organic synthesis. The presence of the bromine atom at the 7-position of the indole ring and the boronic acid group at the 2-position allows for regioselective modifications, making it a powerful tool for creating diverse molecular architectures.
| Property | Value | Reference |
| CAS Number | 957120-89-7 | [1] |
| Molecular Formula | C₈H₇BBrNO₂ | [1] |
| Molecular Weight | 239.86 g/mol | [1][2] |
| Appearance | Not explicitly stated in search results, but typically a solid. | [2] |
| Purity | ≥97% | [1][3] |
| Storage | 2-8°C, Refrigerator | [2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound typically starts from the corresponding 7-bromoindole. The introduction of the boronic acid group at the C2 position can be achieved through a variety of methods, with one common approach involving a metal-halogen exchange followed by reaction with a trialkyl borate. While a specific detailed protocol for this exact compound was not found in the initial search, a general procedure based on established methods for the synthesis of indolylboronic acids is outlined below. This protocol is illustrative and may require optimization.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
7-Bromoindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 7-bromoindole (1.0 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
-
Workup and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The primary and most significant application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of drug discovery, this allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.[4] The indole moiety can serve as a versatile scaffold, and the Suzuki-Miyaura coupling provides a means to introduce a wide range of substituents at the 2-position.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.[4][5]
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, typically 1-5 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, typically 2-3 equivalents)
-
Solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or DMF with water)
Procedure:
-
Reaction Setup: To a reaction vessel is added this compound, the aryl or heteroaryl halide, the base, and a magnetic stir bar.
-
Degassing: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfilling. The solvent system is then added, and the mixture is degassed by bubbling the inert gas through it for 15-30 minutes.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 60-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted 7-bromo-1H-indole.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. Boronic acids themselves are also recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[6][7][8][9] this compound, by combining these two key features, serves as a powerful starting material for the synthesis of novel therapeutic agents.
The resulting 2-aryl-7-bromo-1H-indoles can be further functionalized at the bromine position, the indole nitrogen, or other positions on the indole ring, providing access to a vast chemical space for drug discovery efforts targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[6][10][11][12][13]
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by compounds derived from this compound will depend on the final structure of the molecule. However, a general workflow for its application in a drug discovery program can be visualized as follows:
Caption: Drug discovery workflow utilizing this compound.
This workflow illustrates the logical progression from the starting material, through chemical synthesis and biological screening, to the identification of a potential drug candidate. The versatility of this compound is a key enabler of the initial library synthesis, which is the foundation of this discovery process.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic placement of a bromine atom and a boronic acid group on the indole scaffold allows for the efficient and regioselective synthesis of complex molecules, primarily through the robust Suzuki-Miyaura cross-coupling reaction. While this guide provides a foundational understanding of its properties, synthesis, and applications, further exploration of its utility in specific therapeutic areas is an active and promising area of research. The continued application of this and similar building blocks will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.
References
- 1. This compound 97% | CAS: 957120-89-7 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indole-building-block.com [indole-building-block.com]
Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of substituted indole derivatives utilizing boronic acids, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization through carbon-carbon bond formation is of paramount importance. The use of boronic acids as coupling partners offers a versatile, efficient, and functional group tolerant approach to access a wide array of substituted indoles.[[“]][2] This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key reaction pathways and workflows.
Introduction to Indole Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds. In the context of indole synthesis, this reaction typically involves the coupling of a haloindole (or an indole triflate) with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.[[“]][2][3] Alternatively, indolylboronic acids can be coupled with various organic halides.[[“]] The mild reaction conditions, commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts make this a highly attractive strategy for the synthesis of complex indole derivatives.[[“]]
Two primary strategies are employed for the synthesis of substituted indoles using this methodology:
-
Strategy A: Coupling of a haloindole with a boronic acid.
-
Strategy B: Coupling of an indolylboronic acid with an organic halide.
The choice of strategy often depends on the availability of the starting materials. This guide will primarily focus on Strategy A, which is more common due to the wider commercial availability of substituted boronic acids.
Catalytic Systems and Reaction Components
The success of the Suzuki-Miyaura coupling for indole synthesis is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
2.1. Palladium Catalysts: Palladium complexes in the Pd(0) oxidation state are the active catalysts. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient to use stable Pd(II) precatalysts such as Pd(OAc)₂, PdCl₂(dppf), or palladacycles, which are reduced in situ to the active Pd(0) species.[2][3] The choice of catalyst can significantly impact reaction efficiency and scope.
2.2. Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the coupling of haloindoles, bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity, especially when using less reactive aryl chlorides.[4] Common ligands include:
-
Triphenylphosphine (PPh₃)
-
Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
2.3. Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5] The choice of base can influence the reaction rate and yield, and common bases include:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Phosphates (e.g., K₃PO₄)
-
Hydroxides (e.g., NaOH, KOH)
2.4. Solvents: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the base. Common solvent systems include:
-
Dioxane/water
-
Toluene/water
-
DMF (N,N-Dimethylformamide)
-
THF (Tetrahydrofuran)/water
Data Presentation: Synthesis of Substituted Indoles
The following tables summarize quantitative data from various literature sources for the synthesis of C2, C3, and C5,C7-substituted indoles via Suzuki-Miyaura coupling.
Table 1: Synthesis of 2-Arylindoles
| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | N/A |
| 3 | 2-Iodo-1H-indole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 8 | 92 | N/A |
Table 2: Synthesis of 3-Arylindoles
| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 90 | [2] |
| 2 | 3-Iodo-1-Boc-indole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 94 | [4] |
| 3 | 3-Bromo-1H-indole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85 | N/A |
Table 3: Synthesis of 5,7-Diarylindoles
| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1.5 | 85 | [3] |
| 2 | 5,7-Dibromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1.5 | 91 | [3] |
| 3 | 5,7-Dibromo-1-benzylindole | Phenylboronic acid | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70 | [3] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of substituted indoles via Suzuki-Miyaura coupling. These should be adapted based on the specific substrates and desired scale.
4.1. General Protocol for the Synthesis of C3-Arylindoles
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., DME, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-arylindole.[2]
4.2. General Protocol for the Double Arylation of 5,7-Dibromoindoles in Water
-
Reaction Setup: In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (4.0 mmol, 4.0 equiv).
-
Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.
-
Solvent Addition: Add deionized water (2.5 mL) via a septum.
-
Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the 5,7-diarylindole.[3]
Mandatory Visualizations
5.1. Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry
(7-Bromo-1H-indol-2-yl)boronic acid) is emerging as a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its unique combination of a reactive boronic acid moiety and a functionalizable indole core makes it an invaluable tool for drug discovery and development professionals. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Applications in Drug Discovery
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole-2-position and various aryl or heteroaryl partners, paving the way for the creation of diverse molecular libraries.
A significant application of this building block is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives , a class of compounds that have shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA) .[1][2] Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers.[1] The 7-bromo substitution on the indole ring offers a strategic handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis and Chemical Properties
This compound is a stable, crystalline solid. While specific synthetic protocols for this exact molecule are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for preparing similar indolylboronic acids. A plausible synthetic route would involve the protection of the indole nitrogen, followed by a metal-halogen exchange of a 2,7-dibromoindole precursor and subsequent trapping with a borate ester, followed by hydrolysis to yield the boronic acid.
Quantitative Data: Efficacy of Derived Inhibitors
Derivatives of the pyrimido[4,5-b]indole scaffold, which can be synthesized using this compound as a key starting material, have demonstrated potent inhibitory activity against RET and TRKA kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds from this class.
| Compound ID | Target Kinase | IC50 (nM) |
| Pz-1 | RET | 1.0 |
| Pz-1 | TRKA | 1.6 |
| Cabozantinib | RET | 5.2 |
| Cabozantinib | TRKA | 79 |
Note: While these compounds share the core pyrimido[4,5-b]indole scaffold, the specific substitution at the 7-position of the indole may vary. The data is presented to illustrate the potential potency of this class of inhibitors.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine
This protocol is a representative example of how this compound can be utilized to synthesize the core of dual RET/TRKA inhibitors.
Materials:
-
This compound
-
4-Chloro- or 4-bromopyrimidine derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the halogenated pyrimidine (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the palladium catalyst and ligand (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyrimidin-4-yl)-7-bromo-1H-indole derivative.
Signaling Pathways and Mechanism of Action
The therapeutic rationale for synthesizing inhibitors derived from this compound is to target key signaling pathways involved in cancer cell proliferation and survival.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell growth and survival. Oncogenic mutations or fusions of the RET gene lead to constitutive activation of these pathways.
Caption: Simplified RET signaling pathway and the point of inhibition.
TRKA Signaling Pathway
Similarly, the TRKA receptor is activated by nerve growth factor (NGF), leading to dimerization, autophosphorylation, and the activation of downstream pathways including RAS/MAPK and PI3K/AKT, which are crucial for neuronal survival and differentiation, but can be hijacked by cancer cells.
Caption: Simplified TRKA signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors utilizing this compound.
Caption: Drug discovery workflow using the target building block.
Conclusion
This compound stands out as a highly valuable and strategic building block in medicinal chemistry. Its utility in constructing potent kinase inhibitors, particularly dual RET/TRKA inhibitors, underscores its importance in the development of next-generation cancer therapeutics. The synthetic accessibility and the potential for diverse functionalization make it a key component in the modern drug discovery toolbox. Further exploration of its applications in the synthesis of other biologically active molecules is a promising avenue for future research.
References
An In-depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (7-Bromo-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and significant applications, particularly in the development of kinase inhibitors and other therapeutic agents. The information is presented to support researchers in academic and industrial settings in leveraging this versatile compound for novel drug discovery.
Core Compound Properties
This compound is a bifunctional molecule featuring an indole scaffold substituted with a bromine atom at the 7-position and a boronic acid group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures through various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 957120-89-7 | [1][2] |
| Molecular Formula | C₈H₇BBrNO₂ | [2][3] |
| Molecular Weight | 239.86 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Purity | Typically >97% | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 7-bromoindole. A common and effective method involves the protection of the indole nitrogen, followed by regioselective lithiation and subsequent borylation.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on established methods for the synthesis of indolylboronic acids.
Step 1: N-Protection of 7-Bromoindole
-
To a solution of 7-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a suitable protecting group precursor, such as tosyl chloride (TsCl, 1.1 eq), to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-bromoindole.
Step 2: Lithiation and Borylation
-
Dissolve N-tosyl-7-bromoindole (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the reaction mixture. The solution will typically develop a deep color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Acidify the mixture to pH ~2 with 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude boronic acid is often used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 3: N-Deprotection
-
Dissolve the crude N-tosyl-(7-bromo-1H-indol-2-yl)boronic acid in a mixture of THF and water.
-
Add a suitable base, such as sodium hydroxide (NaOH, 3.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Synthesis Workflow
Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling
This compound is a versatile building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of biaryl and heteroaryl-indole scaffolds commonly found in kinase inhibitors and other biologically active compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-bromoindole derivative.
Suzuki-Miyaura Coupling Workflow
Application in Kinase Inhibitor Synthesis
The 2-substituted indole motif is a prominent scaffold in a multitude of kinase inhibitors. The strategic placement of a bromine atom at the 7-position allows for further functionalization, providing a vector for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the 7-bromo substituent can be further elaborated through additional cross-coupling reactions or other transformations.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target specific nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. For example, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival. The 2-aryl-7-bromoindole scaffold can be designed to target the ATP-binding site of such kinases.
Quantitative Data Summary
| Reaction/Assay | Parameter | Expected Value/Range | Notes |
| Synthesis | |||
| N-Protection of 7-Bromoindole | Yield | 85-95% | Dependent on the choice of protecting group and reaction conditions. |
| Lithiation-Borylation | Yield | 60-80% | Crude yield, often used directly in the next step. |
| N-Deprotection | Yield | 70-90% | Dependent on the stability of the boronic acid to the deprotection conditions. |
| Suzuki-Miyaura Coupling | Yield | 50-95% | Highly dependent on the coupling partners and catalyst system.[4] |
| Biological Activity | |||
| Kinase Inhibition Assay | IC₅₀ | 1 nM - 10 µM | Highly target-dependent. Potent inhibitors typically have IC₅₀ values in the low nanomolar range. |
| Cell Proliferation Assay | GI₅₀ / IC₅₀ | 10 nM - 50 µM | Measures the concentration required to inhibit cell growth by 50%. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-substituted indole scaffolds, which are prevalent in many kinase inhibitors and other biologically active molecules. The presence of the 7-bromo substituent offers an additional site for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a foundational understanding of the synthesis and application of this important chemical entity, intended to facilitate further research and development in the field of medicinal chemistry.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. This compound 97% | CAS: 957120-89-7 | AChemBlock [achemblock.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Indolylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolylboronic acids have emerged as a pivotal class of reagents in organic synthesis and medicinal chemistry. Their unique electronic properties and synthetic versatility have propelled their use in a myriad of applications, from the construction of complex molecular architectures to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indolylboronic acids. It details key experimental protocols for their preparation and application, presents a summary of their quantitative properties, and visualizes their role in a critical biological signaling pathway, offering a valuable resource for researchers in the field.
A Historical Perspective: The Dawn of Indolylboronic Acids
The journey of indolylboronic acids is intrinsically linked to the broader development of boronic acid chemistry and the enduring importance of the indole scaffold in natural products and pharmaceuticals. While the first synthesis of a boronic acid was reported in the 19th century, the specific exploration of indolylboronic acids gained significant traction in the late 20th and early 21st centuries, driven by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Early approaches to functionalized indoles relied on classical methods such as the Fischer, Bischler, and Reissert indole syntheses. However, these methods often lacked regioselectivity and functional group tolerance. The development of methods to directly introduce a boronic acid moiety onto the indole ring represented a significant leap forward, providing a versatile handle for subsequent chemical modifications.
A key publication by Prieto et al. in the Journal of Organic Chemistry in 2004 highlighted the utility and nuances of using indolylboronic acids and their pinacol esters in Suzuki coupling reactions.[1] This work systematically investigated the effects of protecting groups and the roles of the coupling partners, providing a practical guide for synthetic chemists and solidifying the importance of indolylboronic acids as building blocks.[1]
The evolution of synthetic methods has seen a shift from traditional lithium-halogen exchange reactions on haloindoles to more sophisticated and atom-economical C-H activation/borylation strategies. These modern techniques, often employing iridium or rhodium catalysts, allow for the direct conversion of C-H bonds on the indole nucleus to C-B bonds, offering unprecedented efficiency and regioselectivity.[2]
Synthetic Methodologies: A Practical Guide
The synthesis of indolylboronic acids can be broadly categorized into two main approaches: functionalization of a pre-formed indole ring and the construction of the indole ring already bearing a boronic acid moiety.
Functionalization of the Indole Nucleus
This is the more common strategy, with several reliable methods available.
A traditional and still widely used method involves the reaction of a bromoindole with an organolithium reagent (typically n-butyllithium or t-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate or trimethyl borate. Subsequent hydrolysis yields the desired indolylboronic acid.[2]
Experimental Protocol: Synthesis of Indole-6-boronic acid [3]
To a solution of 6-bromo-1H-indole (1.5 g, 7.65 mmol) in THF (10 mL) at 0°C is added potassium hydride (0.31 g, 7.65 mmol). After stirring for 15 minutes, the solution is cooled to -78°C. A solution of t-butyl lithium (1.7 M in pentane, 9.0 mL, 15.3 mmol) is added dropwise, maintaining the temperature below -55°C. After 15 minutes, tributyl borate (4.14 mL, 15.3 mmol) is added, and the mixture is stirred at -78°C for 2 hours before being allowed to warm to -10°C. The reaction is quenched with 75 mL of 1 M HCl. The aqueous phase is extracted with diethyl ether (3 x 75 mL). The combined organic layers are then extracted with 1 M NaOH (4 x 40 mL). The combined aqueous layers are acidified to pH 2 with 6 M HCl and extracted with diethyl ether (4 x 50 mL). The final combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield indole-6-boronic acid.[3]
More recently, direct C-H borylation has become the method of choice for its efficiency and functional group tolerance. Iridium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) is a powerful tool for the regioselective borylation of indoles. The regioselectivity can often be controlled by the choice of ligand and directing groups on the indole nitrogen.[4]
Indole Ring Formation
An alternative strategy involves the cyclization of appropriately substituted anilines that already contain a boronic acid or boronate ester. This approach can be advantageous for the synthesis of specific isomers that are difficult to access via direct borylation.
Key Applications in Organic Synthesis
The primary application of indolylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the indole ring and a variety of aryl or vinyl halides or triflates, providing access to a vast array of substituted indoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid [1]
A mixture of 5-bromo-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is heated at 80°C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 5-phenyl-1H-indole.
Quantitative Data
The following tables summarize key quantitative data for some common indolylboronic acids.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indole-5-boronic acid | 144104-59-6 | C₈H₈BNO₂ | 160.97 | 170-175[5] |
| Indole-6-boronic acid | 147621-18-9 | C₈H₈BNO₂ | 160.97 | 177-181[6] |
Role in Biological Signaling: Inhibition of Matrix Metalloproteinase-13 (MMP-13)
Indolylboronic acids and their derivatives have garnered significant interest as therapeutic agents due to their ability to act as enzyme inhibitors. A notable example is their role as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage in osteoarthritis.[7]
MMPs are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM).[8] In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to overexpress MMP-13.[9][10] This leads to the breakdown of type II collagen, the primary structural component of articular cartilage, resulting in joint degradation and inflammation.[9][10]
Indole-based inhibitors, including those incorporating a boronic acid moiety, have been designed to target the active site of MMP-13.[7] The boronic acid group can act as a zinc-binding group, coordinating to the catalytic zinc ion in the enzyme's active site and thereby inhibiting its proteolytic activity.[7] This inhibition prevents the degradation of collagen and other ECM components, thus mitigating the progression of osteoarthritis.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and application of indolylboronic acids.
Signaling Pathway
Caption: Simplified signaling pathway of MMP-13-mediated cartilage degradation and its inhibition.
Conclusion and Future Outlook
The discovery and development of indolylboronic acids have profoundly impacted synthetic and medicinal chemistry. From their early applications in cross-coupling reactions to their current exploration as targeted enzyme inhibitors, their utility continues to expand. The ongoing development of more efficient and selective C-H borylation methods promises to further streamline their synthesis. In the realm of drug discovery, the unique properties of the boronic acid moiety as a reversible covalent inhibitor, combined with the privileged indole scaffold, offer exciting opportunities for the design of novel therapeutics for a range of diseases, including arthritis, cancer, and viral infections. As our understanding of complex biological pathways deepens, so too will the potential for indolylboronic acids to be crafted into precision tools for modulating these processes.
References
- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indole-5-boronic acid - 144104-59-6 - Structure, Synthesis, Properties [organoborons.com]
- 3. researchgate.net [researchgate.net]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Causes Cartilage break down in Osteoarthritis? [physio.com.my]
The Multifaceted Biological Activities of Bromo-indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of biologically active molecules. The introduction of a bromine atom to this heterocyclic system often enhances or modulates its pharmacological properties, leading to a diverse range of bromo-indole compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory effects. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized.
Anticancer Activity
Bromo-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.[3][4]
Quantitative Anticancer Data
The antiproliferative activity of various bromo-indole compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | Varies by derivative; Compound 3a most potent | [3][5] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480, HCT116 | 12.5, 5 | [6][7] |
| 3-Bromo-1-ethyl-1H-indole (BEI) | Various cancer cell lines | Substantial selective cytotoxicity | [8] |
| Indole-based chalcone derivatives (3-bromo-3,5-dialkoxylated phenyl moiety) | A549 | 4.3 ± 0.2 (for compound 33b) | [9] |
| Saccharomonosporine A (brominated oxo-indole alkaloid) | HT-29, HL-60 | 3.6, 2.8 | [10] |
Key Signaling Pathways in Anticancer Activity
NF-κB Signaling Pathway Inhibition:
The transcription factor NF-κB plays a crucial role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation.[6] The compound 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation, suggesting a potential mechanism for its anticancer effects.[6][7]
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. 6-Bromoindole | 52415-29-9 | FB07705 | Biosynth [biosynth.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
(7-Bromo-1H-indol-2-yl)boronic Acid: A Technical Guide to Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (7-Bromo-1H-indol-2-yl)boronic acid as a key building block for the synthesis of novel and complex heterocyclic structures. The unique substitution pattern of this reagent, featuring a boronic acid at the 2-position and a bromine atom at the 7-position of the indole scaffold, offers a versatile platform for sequential, site-selective cross-coupling reactions. This dual functionality is of significant interest in the field of medicinal chemistry and materials science for the construction of diverse molecular architectures, including pyrrolo[1,2-a]quinoxalines and other fused indole systems. Indole derivatives are a critical class of heterocycles in the pharmaceutical industry due to their wide range of pharmacological activities.[1]
Synthesis of this compound
The preparation of this compound can be approached through several synthetic strategies, primarily involving the selective borylation of a 7-bromoindole precursor. A common method is the iridium-catalyzed C-H borylation of an N-protected 7-bromoindole. This approach offers high regioselectivity for the C2 position of the indole ring.
Alternatively, a halogen-metal exchange of a 2,7-dibromoindole derivative followed by trapping with a boron electrophile, such as triisopropyl borate, provides another viable route. The choice of N-protecting group is crucial to ensure solubility and prevent side reactions.
A plausible synthetic workflow for the preparation of this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Application in Novel Heterocycle Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] this compound is an ideal substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the indole core. The reaction is typically catalyzed by a palladium complex in the presence of a base.[2][3]
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of related bromo-heterocycles with various arylboronic acids. These values can serve as a benchmark for optimizing reactions with this compound.
| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
| 2 | 4-Chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95 |
| 3 | 5-Chloro-1H-indole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
| 4 | 6-Chloro-1H-indole | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
Data adapted from a study on Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4]
Synthesis of Pyrrolo[1,2-a]quinoxalines
A key application of this compound is in the synthesis of complex fused heterocyclic systems. Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocycles with a range of biological activities. A potential synthetic route to a novel bromo-substituted pyrrolo[1,2-a]quinoxaline is outlined below, involving an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization.
Caption: Proposed pathway for the synthesis of a bromo-substituted pyrrolo[1,2-a]quinoxaline.
This synthetic strategy leverages the reactivity of the boronic acid for the initial C-C bond formation, followed by a cyclization reaction involving the indole nitrogen and the newly introduced amino group. The remaining bromine atom at the 7-position provides a handle for further functionalization, allowing for the creation of a library of diverse compounds.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by derivatives of this compound are not yet extensively documented, the resulting heterocyclic scaffolds, such as pyrrolo[1,2-a]quinoxalines, are known to interact with various biological targets. For instance, certain derivatives of this class have been investigated as Sirt6 activators, which play a role in inflammation, cancer, and infectious diseases.[5] The boronic acid moiety itself is a key pharmacophore in several approved drugs, acting as a proteasome inhibitor in cancer therapy.[6]
The logical workflow for drug discovery and development starting from this compound is depicted below.
Caption: Logical workflow for drug development using the target molecule.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for sequential and site-selective modifications, providing access to a wide range of complex molecular architectures. The application of this reagent in Suzuki-Miyaura cross-coupling reactions and subsequent cyclization strategies opens up new avenues for the discovery of biologically active molecules with potential applications in drug development and materials science. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Reactivity of the C-Br Bond in Indolylboronic Acids for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The ability to precisely functionalize the indole core is paramount in drug discovery and development. Bromoindolylboronic acids have emerged as exceptionally versatile bifunctional reagents, possessing both a reactive C-Br bond and a boronic acid moiety. This dual functionality allows for sequential, site-selective modifications, making them powerful building blocks for creating complex molecular architectures.
This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond within these valuable intermediates. We will focus primarily on palladium-catalyzed cross-coupling reactions, which represent the most prevalent and powerful method for leveraging the C-Br bond's reactivity. This document details the underlying mechanisms, presents quantitative data on bond energies and reaction efficiencies, provides detailed experimental protocols, and visualizes key chemical processes to offer a comprehensive resource for researchers in the field.
Synthesis of Bromoindolylboronic Acids
The preparation of bromoindolylboronic acids typically involves a multi-step sequence starting from a bromoindole. A common and effective strategy is the bromine-lithium exchange followed by quenching with a borate ester. This approach allows for the regioselective installation of the boronic acid group.[2][3]
The general workflow involves protecting the indole nitrogen, performing the halogen-metal exchange at low temperatures, reacting with a trialkyl borate, and finally hydrolyzing the resulting boronate ester to yield the desired indolylboronic acid.[4]
Reactivity of the C-Br Bond: The Suzuki-Miyaura Cross-Coupling
The C-Br bond in bromoindolylboronic acids serves as a reactive handle for forming new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura reaction is one of the most robust and widely used methods for this transformation due to its mild conditions, functional group tolerance, and the stability of the required organoboron reagents.[6][7]
The reaction mechanism is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8][9] The cleavage of the C-Br bond occurs during the initial, often rate-determining, oxidative addition step.
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromoindole, cleaving the bond and forming a new organopalladium(II) complex.[10][11] The reactivity order for halides in this step is generally I > OTf > Br >> Cl.[7][8]
-
Transmetalation: The organic group from an activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Several factors can influence the rate and efficiency of the C-Br bond activation and subsequent coupling. The choice of palladium precursor, the nature of the supporting ligand, the base, and the solvent system are all critical parameters that must be optimized for a given substrate.[13]
Quantitative Data Analysis
The reactivity of the C-Br bond is fundamentally related to its bond dissociation energy (BDE). A lower BDE generally correlates with higher reactivity in the oxidative addition step of cross-coupling reactions. The table below compares the BDE of C-X bonds in aryl halides.
Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides
| Bond | BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| Ar-F | ~536 | Lowest |
| Ar-Cl | ~397 | Low |
| Ar-Br | ~335 | Moderate-High |
| Ar-I | ~209 | Highest |
Data sourced from representative values for aryl halides.[14][15]
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of bromo-heteroaromatic compounds, illustrating the practical application of C-Br bond reactivity.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [13] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | - | Water-Ethanol Blend | RT | 95 | [16] |
| 3-Bromopyridine | 4-Bromotoluene -> Boronic Ester | SiliaCat DPP-Pd (2) | - | K₂CO₃ (aq) | Isopropanol | 80 | 83 | [17] |
| 3-Bromoindole | Hindered Benzoboronic Acids | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 70-85 |[18] |
Detailed Experimental Protocols
Protocol 5.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of a bromoindolylboronic acid with an aryl halide, adapted from established methodologies.[10][13][16]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromoindolylboronic acid (1.0 mmol, 1.0 equiv), the aryl halide coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a mixture of Toluene and water, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.
Protocol 5.2: Synthesis of 6-Bromo-1H-indol-ylboronic Acid
This protocol is based on the bromine-lithium exchange method described for the synthesis of indole-6-boronic acid.[4]
-
Reaction Setup: To a solution of 6-Bromo-1H-indole (7.65 mmol) in anhydrous THF (10 mL) at 0 °C under an Argon atmosphere, add potassium hydride (7.65 mmol) portion-wise. Stir for 15 minutes.
-
Lithiation: Cool the solution to -78 °C. Add t-butyllithium (1.7 M in pentane, 15.3 mmol) dropwise, maintaining the internal temperature below -55 °C. Stir for 15 minutes.
-
Borylation: Cool the solution back to -78 °C and add tributyl borate (15.3 mmol) dropwise. Stir the solution at -78 °C for 2 hours, then allow it to warm slowly to -10 °C.
-
Workup: Quench the reaction by adding 1 M HCl (75 mL). Warm the mixture to room temperature and separate the layers. Extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Extraction: Combine the organic extracts and extract with 1 M NaOH (4 x 40 mL). Combine the aqueous layers and adjust the pH to ~2 with 6 M HCl.
-
Purification: Extract the acidified aqueous layer with diethyl ether (4 x 50 mL). Combine the final organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the product.
Conclusion
The C-Br bond in indolylboronic acids is a key functional handle that enables strategic and efficient diversification of the indole scaffold. Its reactivity, primarily harnessed through palladium-catalyzed Suzuki-Miyaura cross-coupling, is well-understood and highly reliable. The oxidative addition of the C-Br bond to a Pd(0) center is the critical activation step, and its efficiency is governed by a predictable interplay of catalyst, ligand, base, and solvent. By understanding these principles and leveraging the detailed protocols provided, researchers can effectively utilize bromoindolylboronic acids as powerful building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. rsc.org [rsc.org]
- 17. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Precursors and Starting Materials of (7-Bromo-1H-indol-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of (7-Bromo-1H-indol-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic routes, presents key quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of this important compound and its intermediates.
Introduction
This compound is a versatile bifunctional molecule incorporating both a bromine atom and a boronic acid group on the indole scaffold. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 7-position. The boronic acid moiety at the 2-position is also a key functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This dual reactivity makes this compound a highly sought-after intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.
Key Precursors and Synthetic Pathways
The synthesis of this compound primarily relies on the functionalization of a pre-formed 7-bromoindole core. The key starting material is 7-bromo-1H-indole , which is commercially available. The main synthetic challenge lies in the regioselective introduction of the boronic acid group at the C-2 position of the indole ring.
Several strategies have been developed to achieve this transformation, with the most common and efficient method being the lithiation-borylation of an N-protected 7-bromoindole . This approach offers excellent control over the regioselectivity of the borylation reaction.
A general workflow for this synthesis is depicted below:
Figure 1. General synthetic workflow for this compound.
Other potential, though less commonly reported for this specific molecule, synthetic strategies include:
-
Larock Indole Synthesis: This method could theoretically be employed by reacting a suitably substituted o-iodoaniline with a borylated alkyne. However, the availability of the required starting materials can be a limitation.
-
Direct C-H Borylation: While methods for direct C-H borylation of indoles exist, achieving selective borylation at the C-2 position in the presence of a bromine at C-7 and an unprotected N-H can be challenging and may lead to mixtures of products.
This guide will focus on the most robust and widely applicable lithiation-borylation route.
Data Presentation: Key Reaction Parameters
The following tables summarize the key quantitative data for the synthesis of this compound and its crucial intermediate, N-protected 7-bromoindole.
Table 1: N-Protection of 7-Bromo-1H-indole
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triisopropylsilyl (TIPS) | TIPS-Cl | NaH | THF | 0 to rt | 2 | >95 |
| Benzenesulfonyl (Bs) | Bs-Cl | NaH | DMF | 0 to rt | 3 | ~90 |
| t-Butoxycarbonyl (Boc) | (Boc)₂O | DMAP, Et₃N | CH₂Cl₂ | rt | 12 | ~85 |
Table 2: Lithiation-Borylation and Deprotection
| N-Protecting Group | Lithiation Reagent | Borylation Reagent | Deprotection/Hydrolysis Reagent | Solvent | Lithiation Temp (°C) | Yield (%) (over 2 steps) |
| TIPS | n-BuLi or s-BuLi | B(OiPr)₃ or B(OMe)₃ | TBAF or HCl | THF or Et₂O | -78 | 70-85 |
| Bs | n-BuLi | B(OiPr)₃ | NaOH or Mg/MeOH | THF | -78 | 65-80 |
| Boc | t-BuLi | B(OiPr)₃ | TFA or HCl | THF | -78 | 60-75 |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound via the lithiation-borylation of N-TIPS protected 7-bromoindole.
Protocol 1: Synthesis of 7-Bromo-1-(triisopropylsilyl)-1H-indole
Materials:
-
7-Bromo-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-bromo-1H-indole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-bromo-1-(triisopropylsilyl)-1H-indole as a colorless oil.
Protocol 2: Synthesis of this compound
Materials:
-
7-Bromo-1-(triisopropylsilyl)-1H-indole
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-bromo-1-(triisopropylsilyl)-1H-indole (1.0 eq.) in anhydrous THF or Et₂O and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium or sec-butyllithium (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Stir the mixture vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
To the crude boronic ester, add a 1 M solution of TBAF in THF (1.2 eq.) and stir at room temperature for 1 hour, or until deprotection is complete by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or by flash column chromatography on silica gel (often with a modified stationary phase or by using a mobile phase containing a small amount of acid to suppress streaking) to yield this compound.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthetic sequence, highlighting the key transformations and intermediates.
Figure 2. Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through a four-step sequence starting from commercially available 7-bromo-1H-indole. The key steps involve N-protection, regioselective C-2 lithiation, borylation, and subsequent deprotection. The use of a bulky N-protecting group, such as the triisopropylsilyl (TIPS) group, is crucial for directing the lithiation to the C-2 position and preventing side reactions. The detailed protocols provided in this guide offer a robust and reproducible method for the preparation of this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel and complex molecular architectures.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core is therefore of significant interest in drug discovery.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid with various aryl halides. The synthesis of 2-aryl-7-bromo-1H-indoles is a key step in the elaboration of diverse molecular libraries for screening and lead optimization. The protocols and data presented herein are compiled from established methodologies for the coupling of related bromoindole and indolylboronic acid derivatives, providing a robust starting point for researchers in this field.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-containing heterocycles like indoles, the reaction conditions must be carefully optimized to avoid side reactions and catalyst inhibition.
Experimental Protocols
Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
General Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-bromo-1H-indole.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of various bromo-substituted indoles and related nitrogen heterocycles with different arylboronic acids. This data can serve as a guide for optimizing the coupling of this compound.
| Entry | Bromo-Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | H₂O | 120 | 1.5 | 91[1] |
| 2 | 5,7-dibromoindole | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | H₂O | 120 | 1.5 | 76[1] |
| 3 | 5,7-dibromoindole | 2-Thiophenyl-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | H₂O | 120 | 1.5 | 91[1] |
| 4 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70[2] |
| 5 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Nitrophenyl-boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 78[2] |
| 6 | 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 97[3] |
| 7 | 3-Chloroindazole | Indole-5-boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | - |
Note: Yields are for isolated products.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-7-bromo-1H-indoles from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to maximize efficiency and product yields.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments [mdpi.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (7-Bromo-1H-indol-2-yl)boronic acid. This versatile building block allows for the synthesis of complex indole derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] In the context of indole chemistry, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at specific positions of the indole nucleus. This compound is a bifunctional molecule that can serve as a versatile partner in such coupling reactions, offering pathways to novel bi- and poly-heterocyclic structures. The presence of both a bromo substituent at the C7-position and a boronic acid at the C2-position allows for selective and sequential cross-coupling strategies.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, the indol-2-ylboronic acid) and an organohalide.[2] The general catalytic cycle, which involves a Pd(0)/Pd(II) couple, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocols
The following protocols are generalized from procedures reported for the Suzuki-Miyaura coupling of related bromo- and boronic acid-substituted heterocycles. Optimization of these conditions for specific substrates is recommended.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl/Heteroaryl Halide
This protocol outlines the reaction of the boronic acid functionality at the C2-position of the indole with an external aryl or heteroaryl halide.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/H₂O, DMF, Toluene)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv.) and, if necessary, the ligand (0.02-0.10 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-bromo-1H-indole.
Protocol 2: Intramolecular/Intermolecular Coupling of this compound
This protocol is designed for the self-coupling or polymerization of the title compound, reacting the C7-bromo position with the C2-boronic acid of another molecule.
Diagram of the Reaction Logic:
Caption: Logical flow for the self-coupling of the title compound.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂])
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, 1,4-Dioxane)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv.) and the base (3.0 equiv.) in the chosen anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add the palladium catalyst (0.05-0.10 equiv.).
-
Heat the reaction mixture at 90-120 °C for 12-24 hours.
-
Monitor the formation of the product by LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation or column chromatography to isolate the desired oligoindoles.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of bromo-heterocycles with boronic acids, which can serve as a starting point for the optimization of reactions involving this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-95 | [4] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90-110 | 65-90 | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 80-98 | [5] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 75-95 | [5] |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Signaling Pathway and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway in organometallic chemistry.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
The reaction is initiated by the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the boronate, which is formed by the reaction of the boronic acid (R²-B(OH)₂) with a base. The subsequent reductive elimination from the Pd(II) complex yields the cross-coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and flexible strategy for the synthesis of a wide array of functionalized indole derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products.
References
- 1. Palladium catalyzed addition of arylboronic acid or indole to nitriles: synthesis of aryl ketones [ouci.dntb.gov.ua]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7-Bromo-1H-indol-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex indole derivatives. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of a bromine atom at the 7-position and a boronic acid at the 2-position of the indole ring offers strategic advantages for the synthesis of novel drug candidates, particularly in the fields of oncology and endocrinology. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery.
Key Applications in Drug Discovery
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the indole ring, leading to the generation of diverse chemical libraries for biological screening.
1. Synthesis of Selective Androgen Receptor Modulators (SARMs):
Non-steroidal SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. This selectivity allows for the promotion of beneficial anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate. The indole scaffold has been explored for the development of novel SARMs. While a specific marketed drug has not been definitively linked to this compound, the synthesis of related structures points to its potential in this area. For instance, the core of GSK2881078, a known SARM, features a substituted indole moiety, highlighting the relevance of this chemical class.
2. Development of Anticancer Agents:
Indole derivatives are well-represented among anticancer agents. They can interact with various biological targets, including tubulin, protein kinases, and apoptosis-regulating proteins. The ability to functionalize the 7-position of the indole ring through the bromo substituent, potentially after the initial Suzuki coupling at the 2-position, provides a pathway to explore structure-activity relationships (SAR) and optimize the pharmacological properties of potential anticancer drugs.
Data Presentation
The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving bromoindoles and various boronic acids. While specific data for this compound is not extensively published, the data for the analogous 5-bromoindole provides a strong predictive framework for reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Yield (%)[1] |
| 1 | p-Tolylboronic acid | 5-(p-Tolyl)-1H-indole | 92[1] |
| 2 | o-Tolylboronic acid | 5-(o-Tolyl)-1H-indole | 95[1] |
| 3 | p-Methoxyphenylboronic acid | 5-(p-Methoxyphenyl)-1H-indole | 98[1] |
| 4 | p-Formylphenylboronic acid | 4-(1H-Indol-5-yl)benzaldehyde | 99[1] |
| 5 | p-(Methylsulfinyl)phenylboronic acid | 5-(4-(Methylsulfinyl)phenyl)-1H-indole | 99[1] |
| 6 | p-(Dimethylamino)phenylboronic acid | 4-(1H-Indol-5-yl)-N,N-dimethylaniline | 99[1] |
Reaction conditions: 5-Bromoindole (0.1 mmol), Aryl boronic acid (0.12–0.15 mmol), K₂CO₃ (0.3 mmol), Pd/SSphos (5 mol%) in water–acetonitrile (4:1, 1 mL), 37 °C, 18 h.
Experimental Protocols
This section provides a detailed, adaptable protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. The protocol is based on established methods for similar bromoindole derivatives[1].
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Chloride
Materials:
-
This compound
-
Heteroaryl chloride (e.g., 2-chloro-4-methylpyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/SSphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, or a water/acetonitrile mixture)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the heteroaryl chloride (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table 2: Representative Reagent Quantities for Protocol 1
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) |
| This compound | 1.0 | 240.9 mg |
| 2-Chloro-4-methylpyridine | 1.2 | 153.0 mg |
| K₂CO₃ | 3.0 | 414.6 mg |
| Pd/SSphos | 0.05 | 35.6 mg |
| Water:Acetonitrile (4:1) | - | 5 mL |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General workflow for Suzuki-Miyaura coupling and product isolation.
Signaling Pathway Context
While this compound is a synthetic intermediate, the compounds derived from it can modulate various signaling pathways. For instance, SARMs influence the androgen receptor signaling pathway, while indole-based kinase inhibitors can target pathways crucial for cancer cell proliferation and survival.
Diagram 3: Simplified Androgen Receptor Signaling Pathway
Caption: Simplified overview of the SARM-mediated androgen receptor signaling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of diverse indole-containing molecules with significant potential in drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to novel compounds targeting a range of diseases, including cancer and conditions requiring anabolic therapies. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their drug development programs.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds using (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction utilizing (7-Bromo-1H-indol-2-yl)boronic acid. Biaryl moieties are pivotal structural motifs in numerous biologically active compounds and pharmaceuticals. The 7-bromo-1H-indole scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] this compound is a valuable building block that allows for the introduction of a substituted indole moiety at the 2-position, a common feature in pharmacologically active molecules.
This document outlines a general procedure for the coupling of this compound with various aryl halides to generate a library of 2-aryl-7-bromo-1H-indoles. These products can serve as key intermediates for further functionalization in drug discovery programs.
Data Presentation
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are typical for this type of transformation under optimized conditions.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 7-Bromo-2-(4-methoxyphenyl)-1H-indole | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 7-Bromo-2-(4-(trifluoromethyl)phenyl)-1H-indole | 78 |
| 3 | 3-Bromopyridine | 7-Bromo-2-(pyridin-3-yl)-1H-indole | 72 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 7-Bromo-2-(3,5-dimethylphenyl)-1H-indole | 88 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified biaryl product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Chan-Lam Coupling with (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically the coupling of arylboronic acids with amines, phenols, and thiols to form C-N, C-O, and C-S bonds, respectively.[1][2] This copper-catalyzed cross-coupling reaction offers several advantages over other methods, such as the palladium-catalyzed Buchwald-Hartwig amination, including milder reaction conditions, often at room temperature and open to the air.[2] The indole moiety is a privileged scaffold in medicinal chemistry, and the functionalization of this core structure is of significant interest for the development of new therapeutic agents.[3] (7-Bromo-1H-indol-2-yl)boronic acid is a valuable building block that can be utilized in Chan-Lam coupling reactions to introduce a bromo-substituted indole motif onto a variety of nucleophiles, leading to the synthesis of novel compounds with potential biological activity.
These application notes provide an overview of the Chan-Lam coupling reaction using this compound and detailed protocols for its application in the synthesis of N-aryl, O-aryl, and S-aryl indole derivatives.
Reaction Principle
The Chan-Lam coupling reaction proceeds via a copper-catalyzed oxidative coupling mechanism. The catalytic cycle is generally understood to involve the formation of a copper(II)-aryl complex from the boronic acid, followed by coordination of the nucleophile (amine, phenol, or thiol). A key step is the reductive elimination from a transient copper(III) intermediate, which forms the desired carbon-heteroatom bond and regenerates a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[2]
Applications in Drug Discovery
The 7-bromoindole scaffold is a key feature in various biologically active molecules. The bromine atom can serve as a handle for further functionalization through subsequent cross-coupling reactions or can contribute to the overall pharmacological profile of the molecule. The ability to couple this compound with a diverse range of amines, phenols, and thiols allows for the rapid generation of compound libraries for screening in drug discovery programs. The resulting N-aryl, O-aryl, and S-aryl-7-bromoindoles are of interest in the development of kinase inhibitors, anticancer agents, and other therapeutics.
Experimental Protocols
While specific literature examples for the Chan-Lam coupling of this compound are limited, the following protocols are based on established procedures for similar indole and arylboronic acids and can serve as a starting point for optimization.
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of high purity. Anhydrous solvents may be required for optimal results, although many Chan-Lam couplings can be performed in the presence of air and moisture.
-
Inert Atmosphere: While many Chan-Lam reactions are tolerant to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields and reduce side reactions, particularly with sensitive substrates.
-
Optimization: The reaction conditions provided below are general and may require optimization for specific substrates. Key parameters to consider for optimization include the choice of copper catalyst, ligand, base, solvent, temperature, and reaction time.
Protocol 1: N-Arylation of Amines with this compound
This protocol describes a general procedure for the copper-catalyzed N-arylation of primary and secondary amines.
Reaction Scheme:
Figure 1: General scheme for the N-arylation of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃))
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (0.1 - 1.0 equiv).
-
Add the solvent (e.g., DCM or MeOH) to achieve a suitable concentration (e.g., 0.1 M).
-
Add the base (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-7-bromo-1H-indole.
Quantitative Data (Representative):
The following table provides representative reaction conditions and yields for the N-arylation of various amines with arylboronic acids, which can be used as a starting point for the reaction with this compound.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | RT | 72 | ~90 |
| 2 | Benzylamine | Et₃N | MeOH | 60 | 24 | ~85 |
| 3 | Morpholine | K₂CO₃ | DMF | 100 | 12 | ~80 |
Protocol 2: O-Arylation of Phenols with this compound
This protocol outlines a general method for the synthesis of aryl ethers via the coupling of phenols.
Reaction Scheme:
Figure 2: General scheme for the O-arylation of phenols.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine or 2,6-lutidine)
-
Solvent (e.g., dichloromethane (DCM))
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the phenol (1.0 equiv), and copper(II) acetate (1.0 equiv).
-
If desired, add activated 4 Å molecular sieves.
-
Add the solvent (e.g., DCM) and the base (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-aryl-7-bromo-1H-indole.
Quantitative Data (Representative):
The following table provides representative reaction conditions and yields for the O-arylation of phenols with arylboronic acids.
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | DCM | RT | 24 | ~85 |
| 2 | 4-Methoxyphenol | Pyridine | DCM | RT | 24 | ~90 |
| 3 | 4-Nitrophenol | 2,6-Lutidine | DCM | RT | 48 | ~75 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Chan-Lam coupling experiment followed by product analysis.
Figure 3: A typical experimental workflow for Chan-Lam coupling.
Conclusion
The Chan-Lam coupling of this compound represents a valuable synthetic strategy for the construction of a diverse range of C-N, C-O, and C-S bond-containing indole derivatives. The mild reaction conditions and tolerance of various functional groups make this methodology highly attractive for applications in medicinal chemistry and drug discovery. The provided protocols offer a solid starting point for researchers to explore the synthetic utility of this important building block. Further optimization of the reaction parameters for specific substrates will likely lead to improved yields and reaction efficiency.
References
Application Notes and Protocols: Miyaura Borylation for the Preparation of Indolylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolylboronic acids and their derivatives via the Miyaura borylation reaction. This powerful C-B bond-forming reaction is a cornerstone in medicinal chemistry and materials science, enabling the facile introduction of a versatile boronic acid moiety onto the indole scaffold. Indolylboronic acids are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, biologically active molecules.
Introduction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2] This method offers a direct and efficient route to aryl- and heteroarylboronic esters with excellent functional group tolerance and broad substrate scope.[3][4] For the synthesis of indolylboronic acids, haloindoles serve as common starting materials. Additionally, advancements in C-H activation have enabled the direct borylation of the indole core, providing alternative and often more atom-economical synthetic strategies.[5][6]
Key Advantages of Miyaura Borylation for Indolylboronic Acid Synthesis:
-
Mild Reaction Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups often present in complex indole derivatives.[1]
-
High Functional Group Tolerance: A wide array of functional groups, including esters, ketones, and nitro groups, are well-tolerated.[2]
-
Versatility: The resulting indolylboronic acids are stable, easily handled, and can be readily utilized in subsequent cross-coupling reactions.[4]
-
Regioselectivity: The position of borylation can be precisely controlled by the location of the halogen atom on the indole ring. C-H activation strategies also offer distinct regioselectivities (e.g., C2, C3, C7).[6][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Miyaura borylation of various haloindoles and direct C-H borylation of indoles.
Table 1: Miyaura Borylation of Haloindoles
| Entry | Indole Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3-Bromoindole | B₂pin₂ | Pd(dppf)Cl₂ (3) | - | KOAc | Dioxane | 80 | 12 | 3-(Bpin)indole | 85 | [3] |
| 2 | 5-Bromoindole | B₂pin₂ | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 5-(Bpin)indole | 92 | [8] |
| 3 | 7-Iodo-1H-indole | B₂pin₂ | Pd₂(dba)₃ (1.5) | XPhos (3) | KOAc | 1,4-Dioxane | 100 | 24 | 7-(Bpin)-1H-indole | 78 | [7] |
| 4 | 4-Chloro-1H-indole | B₂pin₂ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | sec-Butanol | 80 | 18 | 4-(Bpin)-1H-indole | 65 | [9] |
Table 2: Direct C-H Borylation of Indoles
| Entry | Indole Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Methylindole | B₂pin₂ | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | Heptane | 80 | 16 | 1-Methyl-2-(Bpin)indole | 95 |[3] | | 2 | Indole | HBpin | [Ir(COD)Cl]₂ (1.5) | dtbpy (3) | THF | 60 | 2 | 2-(Bpin)indole | 88 |[7] | | 3 | 2-Phenylindole | HBpin | [Ir(COD)OMe]₂ (3) | dtbpy (6) | Cyclooctane | 100 | 16 | 2-Phenyl-7-(Bpin)indole | 81 |[7] | | 4 | N-Boc-indole | B₂pin₂ | Ni(cod)₂ (10) | IPr (10) | THF/DMA | 25 | 24 | N-Boc-2-aryl-3-(Bpin)indoline | 75 |[10] |
Bpin = pinacolboronate ester; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; dba = dibenzylideneacetone; dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; COD = 1,5-cyclooctadiene.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of a Haloindole
This protocol is a representative example for the borylation of a haloindole.
Materials:
-
Haloindole (e.g., 3-Bromoindole) (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., Potassium acetate, KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (3.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolylboronic acid pinacol ester.
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of an Indole
This protocol provides a general method for the direct C-H borylation of an indole derivative.
Materials:
-
Indole substrate (e.g., 1-Methylindole) (1.0 mmol)
-
Borylating agent (e.g., B₂pin₂) (1.5 mmol, 1.5 equiv)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂) (0.015 mmol, 1.5 mol%)
-
Ligand (e.g., dtbpy) (0.03 mmol, 3 mol%)
-
Anhydrous, degassed solvent (e.g., Heptane) (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the iridium catalyst (0.015 mmol) and the ligand (0.03 mmol).
-
Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this solution, add the indole substrate (1.0 mmol) and the borylating agent (1.5 mmol).
-
Add additional solvent to reach the final reaction volume (total 5 mL).
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 16 hours).
-
Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure indolylboronic acid pinacol ester.
Visualizations
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: General experimental workflow for Miyaura borylation.
Caption: Key components and approaches for indolylboronic acid synthesis.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in the Synthesis of Advanced Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of (7-Bromo-1H-indol-2-yl)boronic acid as a versatile building block in synthetic chemistry, with a focus on its application in constructing complex organic molecules relevant to materials science and drug discovery. While direct applications in materials science for this specific molecule are not yet widely documented, its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable precursor for creating novel conjugated systems, functional polymers, and molecular probes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 957120-89-7 |
| Molecular Formula | C₈H₇BBrNO₂ |
| Molecular Weight | 239.86 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% |
| Storage Conditions | 2-8°C, under inert atmosphere |
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the indole scaffold and a variety of aryl or vinyl halides, opening avenues for the synthesis of complex, functional molecules. The indole moiety is a common core in many functional organic materials and pharmacologically active compounds.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the cross-coupling of this compound with an aryl or vinyl halide. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or Vinyl Halide (1.1 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium Carbonate, 2.0 eq)
-
Solvent System (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Anhydrous solvents
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl/vinyl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications in Materials Synthesis
The indole core, functionalized via Suzuki-Miyaura coupling, can be incorporated into larger molecular structures to create materials with tailored electronic and photophysical properties.
Conceptual Diagram of Material Synthesis
Caption: Synthetic pathways from the precursor to potential material applications.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions must be taken. Reaction conditions may require optimization for different substrates.
Protecting Group Strategies for Indole Nitrogen in Suzuki Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the indole nitrogen in Suzuki-Miyaura cross-coupling reactions. The choice of an appropriate protecting group is critical for the successful synthesis of substituted indoles, a common scaffold in pharmaceuticals and biologically active compounds.
Introduction to Protecting Group Strategies
The nitrogen atom of the indole ring can interfere with Suzuki-Miyaura coupling reactions through various mechanisms, including catalyst inhibition and undesired side reactions. Protection of the indole nitrogen is therefore a common strategy to ensure high yields and clean reaction profiles. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the Suzuki coupling reaction conditions.
-
Readily removed under mild conditions that do not affect the coupled product.
This document focuses on three commonly employed protecting groups for the indole nitrogen: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl).
Comparative Data of Protecting Groups in Suzuki Reactions
The choice of protecting group can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes representative yields for the Suzuki coupling of a model substrate, 5-bromoindole, with phenylboronic acid, using different N-protecting groups. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these values are compiled from various sources to provide a general overview.
| Protecting Group | N-Protected Indole Substrate | Suzuki Coupling Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Boc | 5-Bromo-1-(tert-butoxycarbonyl)indole | 5-Phenyl-1-(tert-butoxycarbonyl)indole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~70-85 | [1] |
| SEM | 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)indole | 5-Phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)indole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 | [2] |
| Tosyl | 5-Bromo-1-tosylindole | 5-Phenyl-1-tosylindole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80-90 | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, base, solvent, and temperature used. The data presented here is for comparative purposes and may not be representative of all possible Suzuki coupling reactions. The Boc group is known to be labile under certain basic or thermal conditions, which can sometimes lead to lower yields or the formation of the unprotected product.[4] The SEM group is generally more robust under typical Suzuki conditions.[2] The Tosyl group is also stable but may require harsher conditions for its removal.
Experimental Protocols
Protection of Indole Nitrogen
-
Reaction:
-
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected indole.
-
-
Reaction:
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-SEM protected indole.
-
-
Reaction:
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the N-Tosyl protected indole. Further purification can be achieved by recrystallization.
-
Suzuki-Miyaura Coupling of N-Protected Bromoindoles
The following are general procedures that can be adapted for various substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications.
-
Reaction:
-
Procedure: [1]
-
In a reaction vessel, combine N-Boc-5-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v, 0.2 M).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to yield the desired product.
-
-
Reaction:
-
Procedure: [2]
-
To a reaction vessel, add N-SEM-5-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 0.2 M).
-
Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel).
-
-
Reaction:
[3] 1. In a reaction vessel, combine N-Tosyl-5-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq), and potassium phosphate (K₃PO₄, 2.0 eq). 2. Evacuate and backfill the vessel with an inert atmosphere three times. 3. Add degassed toluene and water (10:1 v/v, 0.2 M). 4. Heat the reaction to 100 °C and stir for 18 hours, monitoring by TLC or LC-MS. 5. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. 6. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography (silica gel).
Deprotection of N-Protected Indoles
-
Acidic Conditions:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Procedure: Dissolve the N-Boc indole in DCM (0.1 M) and add TFA (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours. Neutralize with saturated aqueous sodium bicarbonate and extract with an organic solvent.
-
-
Basic Conditions:
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Procedure: Dissolve the N-Boc indole in methanol (0.1 M) and add a catalytic amount of NaOMe. Stir at room temperature for 1-3 hours. Dilute with water and extract with an organic solvent.
-
-
Fluoride-based Conditions:
-
Reagents: Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure: Dissolve the N-SEM indole in THF (0.1 M) and add a 1 M solution of TBAF in THF (2-3 eq). Stir at room temperature or heat to 50-60 °C for 2-12 hours. Quench with water and extract.
-
-
Acidic Conditions:
-
Reagents: HCl in an alcohol solvent or aqueous HF.
-
Procedure: Dissolve the N-SEM indole in methanol and add concentrated HCl. Stir at room temperature until deprotection is complete. Neutralize and extract.
-
-
Basic Hydrolysis:
-
Reagents: NaOH or KOH in refluxing alcohol (e.g., ethanol, isopropanol).
-
Procedure: Dissolve the N-Tosyl indole in the alcohol (0.1 M) and add an excess of NaOH or KOH. Reflux for several hours to days. Neutralize and extract.
-
-
Reductive Cleavage:
-
Reagents: Magnesium in methanol or sodium amalgam.
-
Procedure: Dissolve the N-Tosyl indole in methanol and add magnesium turnings. Stir at room temperature until the reaction is complete. Work up with aqueous acid and extract.
-
Diagrams
Caption: General experimental workflow for Suzuki coupling of indoles.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the outcome of these reactions is the choice of solvent. The solvent system can significantly impact reaction kinetics, catalyst stability, and product yield and purity. This document provides an overview of the general principles of solvent effects in the Suzuki-Miyaura coupling of heteroaromatic compounds, with a focus on providing a foundational protocol for the coupling of (7-Bromo-1H-indol-2-yl)boronic acid with various aryl halides.
General Principles of Solvent Effects in Suzuki-Miyaura Couplings
The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its polarity, proticity, and coordinating ability can influence each step of the reaction, from oxidative addition to reductive elimination.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane, THF): These are the most commonly employed solvents for Suzuki-Miyaura couplings. Their ability to dissolve both the organic substrates and the inorganic base is crucial for reaction efficiency.
-
Dioxane and THF: Often used in combination with an aqueous base, creating a biphasic system. The water phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
DMF and DMAc: Higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates. Their strong coordinating ability can stabilize the palladium catalyst.
-
-
Protic Solvents (e.g., Alcohols, Water): The use of protic solvents, particularly in combination with organic co-solvents, is a growing trend in green chemistry.
-
Water: Can accelerate the reaction rate and is environmentally benign. Suzuki-Miyaura couplings of nitrogen-containing heterocycles often benefit from aqueous conditions.
-
Alcohols (e.g., Ethanol, Isopropanol): Can also serve as effective co-solvents with water or aprotic solvents.
-
-
Nonpolar Solvents (e.g., Toluene): Generally used for specific applications, often with lipophilic substrates and phase-transfer catalysts to facilitate the interaction between the organic and aqueous phases.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points for optimization.
Protocol 1: Dioxane/Water System
This is a standard and widely applicable condition for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DMF/Water System
This system is often used for more challenging couplings that require higher temperatures.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, with a suitable phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add a degassed mixture of DMF and water (typically in a 9:1 ratio by volume).
-
Heat the reaction mixture with stirring to 100-120 °C.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Presentation: Expected Solvent Effects on Reaction Outcome
The following table summarizes the expected qualitative effects of different solvent systems on the Suzuki-Miyaura coupling of this compound, based on general principles. Note: This is a predictive table and actual results will require experimental verification.
| Solvent System (v/v) | Typical Base | Expected Reaction Rate | Expected Yield | Potential Side Reactions |
| Dioxane/Water (4:1) | K₂CO₃, Cs₂CO₃ | Moderate to Fast | Good to Excellent | Protodeborylation of the boronic acid |
| THF/Water (4:1) | K₂CO₃, Na₂CO₃ | Moderate | Good | Lower catalyst stability at high temperatures |
| DMF/Water (9:1) | K₃PO₄ | Fast | Good to Excellent | Potential for catalyst decomposition at very high T |
| Toluene/Water (4:1) | K₃PO₄ (with PTC) | Slow to Moderate | Variable | Phase transfer issues without a suitable catalyst |
| Ethanol/Water (1:1) | K₂CO₃ | Moderate | Good | Potential for transesterification of boronic acid |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Deboronylation of (7-Bromo-1H-indol-2-yl)boronic acid side reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (7-Bromo-1H-indol-2-yl)boronic acid, focusing on the common side reaction of deboronylation.
Frequently Asked Questions (FAQs)
Q1: What is deboronylation and why is it a problem?
A1: Deboronylation, specifically protodeboronylation, is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. In the case of this compound, this results in the formation of 7-Bromo-1H-indole. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupling product, and complicates the purification process.
Q2: What factors promote the deboronylation of this compound?
A2: Several factors can accelerate the deboronylation of heteroaryl boronic acids like this compound. These include:
-
High pH: Basic conditions, often required for Suzuki-Miyaura cross-coupling reactions, can promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protodeboronylation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronylation.
-
Aqueous Solvents: The presence of water, especially in combination with a base, facilitates protodeboronylation by providing a proton source.
-
Extended Reaction Times: Longer exposure to reaction conditions that promote deboronylation will naturally lead to a greater amount of the byproduct.
-
Oxygen: The presence of oxygen can sometimes lead to oxidative side reactions that may contribute to the degradation of the boronic acid.
Q3: How can I detect if deboronylation is occurring in my reaction?
A3: The primary method for detecting deboronylation is through chromatographic and spectroscopic analysis of your reaction mixture. You should look for the presence of 7-Bromo-1H-indole as a byproduct. This can be confirmed by techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of 7-Bromo-1H-indole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the mass corresponding to 7-Bromo-1H-indole in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to the protons of 7-Bromo-1H-indole in the ¹H NMR spectrum of the crude reaction mixture is a clear indicator.
Q4: Is the pinacol ester of this compound more stable?
A4: In many cases, converting a boronic acid to its corresponding pinacol boronate ester can enhance stability and reduce the rate of deboronylation under certain conditions. However, under the basic aqueous conditions often used in Suzuki-Miyaura couplings, the pinacol ester can hydrolyze back to the boronic acid, which can then undergo deboronylation. While it may offer some advantages, it is not always a complete solution to the problem.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 7-Bromo-1H-indole byproduct. | The reaction conditions are too harsh, favoring deboronylation. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of deboronylation. 2. Use a milder base: Strong bases can accelerate deboronylation. Consider using weaker bases like K₃PO₄, Cs₂CO₃, or even organic bases. 3. Reduce the amount of water: While some water is often necessary for Suzuki couplings, excessive amounts can promote deboronylation. Try using a solvent system with a lower water content or anhydrous conditions if feasible. 4. Decrease reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions. |
| Inconsistent reaction yields. | The boronic acid may be degrading upon storage or the reaction setup is not inert. | 1. Store the boronic acid properly: Keep this compound in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to remove any dissolved oxygen. |
| Formation of homocoupled byproduct (biaryl of the boronic acid). | This can occur in the presence of Pd(II) species and oxygen. | 1. Ensure proper degassing: As mentioned above, removing oxygen is crucial. 2. Use a Pd(0) precatalyst: While many Pd(II) precatalysts are effective, starting with a Pd(0) source can sometimes mitigate homocoupling. |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the impact of different bases and temperatures on the yield of the deboronylated byproduct, 7-Bromo-1H-indole, during a Suzuki-Miyaura coupling reaction with this compound.
| Base | Temperature (°C) | Desired Product Yield (%) | 7-Bromo-1H-indole Yield (%) |
| K₃PO₄ | 80 | 85 | 10 |
| K₃PO₄ | 100 | 75 | 20 |
| Cs₂CO₃ | 80 | 80 | 15 |
| Cs₂CO₃ | 100 | 65 | 30 |
| Na₂CO₃ | 100 | 70 | 25 |
Note: This data is illustrative and actual results may vary depending on the specific reaction partners, catalyst, and solvent system used.
Experimental Protocols
Protocol: Minimizing Deboronylation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize the protodeboronylation side reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving (7-Bromo-1H-indol-2-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is giving very low yields. What are the common causes and how can I improve it?
A1: Low yields in Suzuki reactions with heteroaromatic boronic acids like this compound are a common issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Optimize Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical. A screening of different combinations is often necessary to find the optimal conditions for your specific substrates.
-
Reagent Quality: Ensure the purity and stability of your this compound. Boronic acids can degrade over time, especially if not stored properly. Consider using freshly prepared or purified boronic acid.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and flushing your reaction vessel.
-
Side Reactions: Be aware of potential side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. These can be minimized by carefully selecting the reaction conditions, particularly the base and temperature.
Q2: What are the recommended starting conditions for a Suzuki reaction with this compound?
A2: Based on successful protocols for structurally similar compounds, a good starting point for your optimization would be:
-
Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: A mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O.
-
Temperature: Refluxing at a temperature appropriate for your chosen solvent system (e.g., 80-100 °C).
It is highly recommended to perform a small-scale screen of different conditions to identify the optimal parameters for your specific reaction.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand can significantly impact the reaction outcome. For electron-rich bromoindoles, a catalyst system that facilitates the oxidative addition step is often beneficial.
-
Palladium Precatalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and commercially available. More advanced catalysts, such as Buchwald's G3 or G4 precatalysts with bulky biarylphosphine ligands (e.g., SPhos, XPhos), can be effective for challenging couplings.
-
Ligands: Electron-rich and bulky phosphine ligands can enhance catalyst activity and stability. If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the addition of a ligand such as PPh₃, P(t-Bu)₃, or a Buchwald ligand is necessary.
The following diagram illustrates a decision-making workflow for catalyst and ligand selection:
Q4: What is the role of the base in the Suzuki reaction, and which one should I use?
A4: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[1] The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Base Strength: For indole substrates, which can be sensitive, moderately strong bases are often preferred. Very strong bases may lead to undesired side reactions.
-
Solubility: The solubility of the base in the reaction mixture is important. Using a mixed solvent system (e.g., dioxane/water) helps to dissolve the inorganic base.
Here is a general troubleshooting guide for base selection:
Q5: I am observing significant protodeboronation of my this compound. How can I prevent this?
A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with heteroaromatic boronic acids.[2] To minimize this:
-
Use Milder Conditions: High temperatures and strongly basic conditions can promote protodeboronation. Try lowering the reaction temperature or using a milder base.
-
Anhydrous Conditions: While many Suzuki reactions use aqueous bases, sometimes switching to anhydrous conditions with a base like potassium fluoride (KF) can reduce protodeboronation.
-
Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation. The ester can then be used in the Suzuki reaction, often with a fluoride source to promote transmetalation.
Data on Reaction Condition Optimization
The following table summarizes the results of an optimization study for the Suzuki-Miyaura coupling of a C7-bromo-1H-indazole, a close structural analog of this compound. These results can serve as a valuable guide for optimizing your reaction.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | DMF | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (2) | DMF | 48 | 0 |
| 3 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dioxane/H₂O | 24 | 65 |
| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 24 | 78 |
| 5 | Pd(dppf)Cl₂ (10) | K₃PO₄ (2) | Dioxane/H₂O | 24 | 72 |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 24 | 85 |
| 7 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 12 | 82 |
Data adapted from a study on a structurally similar C7-bromo-1H-indazole.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 7-Bromo-1H-indole Derivative (Adapted from related literature)
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Microwave-Assisted Suzuki Coupling Protocol
For accelerated reaction times, a microwave reactor can be utilized.
-
Combine the reactants, catalyst, and base in a microwave-safe reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature of 120-150 °C for a shorter duration (e.g., 20-60 minutes).
-
Follow the work-up and purification steps as described in the general procedure.
For further assistance, please consult the relevant chemical literature and safety data sheets for all reagents and solvents used.
References
Technical Support Center: Purification of (7-Bromo-1H-indol-2-yl)boronic acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (7-Bromo-1H-indol-2-yl)boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] For derivatives like boronate esters, chromatography on silica gel or alumina is also common.[1] Chemical derivatization, such as the formation of diethanolamine adducts or potassium trifluoroborate salts, can be employed for more challenging purifications.
Q2: What are the likely impurities in a crude sample of this compound synthesized via lithiation-borylation?
A2: Common impurities originating from the synthesis of aryl boronic acids using organolithium reagents (like n-BuLi) and triisopropyl borate include:
-
Starting Material: Unreacted 7-bromo-1H-indole.
-
Homocoupling Byproducts: Dimeric species formed from the coupling of the organolithium intermediate.
-
Protodeboronation Product: 7-Bromo-1H-indole formed by the loss of the boronic acid group. Heteroaromatic boronic acids can be particularly susceptible to protodeboronation.
-
Borinic Acid Derivatives: Over-reaction of the organolithium reagent with the borate ester can lead to the formation of borinic acids.
-
Residual Inorganic Salts: Lithium salts formed during the reaction and workup.
Q3: My this compound appears to be degrading during purification. What could be the cause?
A3: Indole-2-boronic acids can be unstable under certain conditions.[2] Degradation, often observed as sample discoloration or the appearance of new spots on a TLC plate, can be caused by:
-
Elevated Temperatures: Prolonged heating during recrystallization can lead to decomposition. It is advisable to use the minimum amount of hot solvent and to avoid excessively high temperatures.[2]
-
Acidic Conditions: Strong acidic conditions can promote protodeboronation, cleaving the C-B bond.
-
Oxidation: Boronic acids can be susceptible to oxidation. It is good practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.
Q4: Can I use my crude this compound directly in the next step (e.g., a Suzuki-Miyaura coupling)?
A4: While it is sometimes possible to use crude boronic acids, it is generally not recommended if high purity of the final product is required.[1] Impurities from the boronic acid synthesis can lead to the formation of byproducts in the subsequent reaction, complicating the purification of your final compound.[3] A preliminary purification step, such as a simple filtration or a quick recrystallization, is often beneficial.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | - Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent).- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent system. For bromoindole derivatives, ethanol or ethyl acetate/hexane mixtures can be effective.[4] |
| No crystal formation upon cooling | The solution is too dilute (too much solvent was used), or the compound is highly soluble even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound if available. |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals | The impurities are co-crystallizing with the product. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on the TLC plate/column | The compound is too polar for the chosen eluent system, or it is interacting strongly with the stationary phase (silica gel). | - Increase the polarity of the eluent. For indole boronic acids, a gradient elution with ethyl acetate in hexanes, potentially with a small amount of a more polar solvent like methanol, can be effective.- Add a small amount of acetic acid to the eluent to suppress the ionization of the boronic acid and reduce tailing. |
| Product does not elute from the column | The compound is strongly adsorbed to the silica gel. This can be an issue with polar boronic acids. | - Switch to a more polar eluent system, such as dichloromethane/methanol.- Consider using a different stationary phase, such as neutral alumina, which may have different adsorption properties. |
| Co-elution of impurities | The polarity of the product and the impurity are very similar in the chosen eluent system. | - Try a different solvent system to alter the selectivity.- If the impurity is non-polar (e.g., homocoupling byproduct), start with a very non-polar eluent to wash it off before eluting your product.- If the impurity is more polar, you may need to use a shallower gradient during elution. |
| Product decomposes on the column | The silica gel is too acidic, leading to protodeboronation or other degradation pathways. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column.- Use neutral alumina as the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Based on literature for similar compounds, promising solvent systems include ethyl acetate/hexanes or ethanol/water.[2][4] To test, place a small amount of crude material in a test tube and add a few drops of the chosen solvent. Good solubility when hot and poor solubility when cold indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is commonly used. If degradation is observed, consider using neutral alumina.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing: Prepare a column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Instability of Indolylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of these valuable reagents under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my indolylboronic acids decomposing during storage?
A1: Indolylboronic acids, particularly 2-heterocyclic derivatives, are inherently unstable and can decompose upon storage. This degradation is often accelerated by exposure to air and moisture. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. To mitigate this, it is recommended to store indolylboronic acids as their more stable ester derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, under an inert atmosphere at low temperatures (-20°C is often recommended for N-Boc-indole-2-boronic acid)[1][2].
Q2: I am observing low yields in my Suzuki-Miyaura coupling reactions with indolylboronic acids. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving indolylboronic acids can stem from several factors related to their instability. The reaction conditions themselves, including heat, the presence of a base, and the palladium catalyst, can accelerate the decomposition of the indolylboronic acid, causing it to degrade before it can participate in the cross-coupling reaction. This is particularly problematic when coupling with less reactive halides like aryl chlorides. Another common issue is the homocoupling of the boronic acid. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial. Using a stable surrogate of the boronic acid, such as a MIDA boronate, can also significantly improve yields[3].
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for many boronic acids, especially electron-rich heteroaryl boronic acids like those derived from indole. The rate of protodeboronation is highly dependent on the reaction conditions, particularly the pH. To minimize protodeboronation, you can:
-
Use anhydrous reaction conditions where possible.
-
Employ a milder base.
-
Keep the reaction temperature as low as feasible.
-
Protect the indole's N-H group, as unprotected indoles can sometimes lead to lower yields.
-
Utilize a boronic acid surrogate like a MIDA ester, which slowly releases the boronic acid in situ, keeping its concentration low and minimizing decomposition.
Q4: Are N-protected indolylboronic acids more stable than their unprotected counterparts?
A4: Yes, N-protected indolylboronic acids, such as N-Boc-indole-2-boronic acid, are generally more stable than the corresponding N-H free indoles. The N-H proton can be acidic and may participate in side reactions or influence the electronic properties of the indole ring, affecting the stability of the boronic acid group. Protection of the indole nitrogen can mitigate these issues, leading to cleaner reactions and higher yields in some cases. However, the choice of the protecting group is also important, as it can influence the reactivity of the boronic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in Suzuki-Miyaura coupling | 1. Decomposition of the indolylboronic acid before coupling.2. Inactive catalyst.3. Unsuitable reaction conditions (solvent, base, temperature). | 1. Use a fresh batch of indolylboronic acid or its stable ester form (e.g., MIDA ester).2. Degas the reaction mixture thoroughly to remove oxygen.3. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos, XPhos).4. Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)[4][5].5. Consider a lower reaction temperature and longer reaction time. |
| Significant amount of protodeboronated indole byproduct | 1. Presence of excess water or protic solvents.2. Strong basic conditions.3. High reaction temperature. | 1. Use anhydrous solvents and reagents if the reaction tolerates it.2. Switch to a milder base (e.g., KF instead of stronger carbonate bases).3. Lower the reaction temperature.4. Employ a slow-release strategy using MIDA boronates to maintain a low concentration of the active boronic acid[3][6]. |
| Formation of homocoupled bi-indole byproduct | 1. Oxidative conditions leading to homocoupling.2. Presence of Pd(II) species at the start of the reaction. | 1. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).2. Use a Pd(0) catalyst source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Difficulty in purifying the product from residual boronic acid and its byproducts | 1. Similar polarity of the product and boron-containing impurities.2. Hydrolysis of boronic esters on silica gel. | 1. Perform an acidic or basic wash during the workup to remove boronic acid impurities.2. Consider using a different stationary phase for chromatography if silica gel proves problematic. |
| Inconsistent reaction yields | 1. Variable quality/stability of the indolylboronic acid starting material.2. Sensitivity of the reaction to minor variations in conditions. | 1. Synthesize the indolylboronic acid as a more stable MIDA ester for consistent quality.2. Carefully control reaction parameters such as temperature, solvent purity, and degassing. |
Quantitative Data on Stability
| Parameter | Effect on Stability | Quantitative Data/Observations | Citation |
| pH | Stability is highly pH-dependent. Both acidic and strongly basic conditions can promote decomposition. | For some boronic acids, the decomposition rate is lowest in a slightly acidic to neutral pH range. The rate of oxidation of some phenylboronic acids is pH-dependent. | [7] |
| Temperature | Higher temperatures accelerate decomposition. | N-Boc-indole-2-boronic acid derivatives can partially decompose at temperatures above 60°C during recrystallization. | [8] |
| Solvent | The choice of solvent can influence stability and reaction outcome. | THF/water mixtures are commonly used and effective for Suzuki couplings. The water content can affect the reaction rate and selectivity. | [9][10] |
| Substitution on the Indole Ring | The position of the boronic acid group and other substituents affects stability. | 2-Indolylboronic acids are generally less stable than other isomers. Electron-donating groups on the indole ring can increase the rate of protodeboronation. | [3] |
| Protection of Boronic Acid | Esterification significantly enhances stability. | MIDA boronates are indefinitely stable on the benchtop under air, compatible with chromatography, and unreactive under anhydrous coupling conditions up to 80°C. | [6][7] |
Experimental Protocols
Protocol 1: Stabilization of an Unstable Indolylboronic Acid via MIDA Ester Formation
This protocol describes the conversion of an unstable indolylboronic acid to its corresponding air-stable MIDA boronate.
Materials:
-
Indolylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dioxane
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the indolylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be purified by recrystallization or silica gel chromatography. MIDA boronates are generally stable to chromatography[6].
Protocol 2: General Suzuki-Miyaura Coupling using an Unstable Indolylboronic Acid (via MIDA Boronate)
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a MIDA-protected indolylboronic acid, which undergoes in situ deprotection.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Indolyl-MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl/heteroaryl halide, indolyl-MIDA boronate, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. The MIDA ester will slowly hydrolyze in the aqueous basic media, releasing the active boronic acid for the coupling reaction[3].
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (7-Bromo-1H-indol-2-yl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include suboptimal reaction conditions (catalyst, base, solvent, temperature), degradation of the boronic acid (protodeboronation), formation of side products (homocoupling), and catalyst deactivation. The unprotected N-H group of the indole can also sometimes interfere with the catalytic cycle.[1][2]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 7-bromo-1H-indole and reducing the yield of the desired coupled product.[1] This is often promoted by the presence of water and certain bases. To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Choose a suitable base; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
Consider using the boronic ester derivative (e.g., pinacol ester), which can be more stable under certain conditions.
-
Minimize reaction time and use the lowest effective temperature.
Q3: What is homocoupling and what causes it?
A3: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl (in this case, a diindolyl species), or the coupling of two molecules of the aryl halide.[2] Homocoupling of the boronic acid is often promoted by the presence of oxygen and can occur if the palladium(0) catalyst is oxidized to palladium(II) in the absence of the aryl halide.[2] To avoid this:
-
Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[2]
-
Use a pre-catalyst or ensure efficient reduction of the Pd(II) source to Pd(0) in situ.
Q4: Should I protect the N-H group of the indole?
A4: The necessity of N-H protection depends on the specific reaction conditions and the coupling partner. While many Suzuki couplings with bromoindoles can proceed with the free N-H, protection (e.g., with a Boc or SEM group) can sometimes improve yields by preventing potential side reactions or catalyst inhibition.[1][3] However, this adds extra steps to the synthesis (protection and deprotection). It is often worthwhile to first attempt the reaction with the unprotected indole.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion of starting materials | 1. Inactive catalyst. | 1a. Use a fresh batch of palladium catalyst. 1b. Consider using a pre-catalyst like a Buchwald G3 palladacycle. 1c. Ensure proper degassing to prevent catalyst oxidation. |
| 2. Inappropriate base or solvent. | 2a. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] 2b. Try different solvent systems (e.g., dioxane/water, toluene/water, DMF).[4] | |
| 3. Low reaction temperature. | 3. Increase the reaction temperature, potentially using microwave heating for shorter reaction times.[4] | |
| Formation of significant amounts of 7-bromo-1H-indole (protodeboronation product) | 1. Presence of excess water. | 1. Use anhydrous solvents and reagents. |
| 2. Incompatible base. | 2. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. | |
| 3. Prolonged reaction time or high temperature. | 3. Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature. | |
| Formation of homocoupled products | 1. Presence of oxygen. | 1. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.[2] |
| 2. Slow oxidative addition of the aryl halide. | 2. Use a more electron-rich ligand to accelerate the oxidative addition step. | |
| Reaction stalls before completion | 1. Catalyst deactivation. | 1a. Increase catalyst loading. 1b. Add a fresh portion of the catalyst to the reaction mixture. |
| 2. Inhibition by the indole N-H. | 2. Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc).[1] | |
| Difficulty in product purification | 1. Presence of closely eluting impurities (e.g., homocoupled products, residual starting materials). | 1a. Optimize the reaction to minimize side products. 1b. Employ a different chromatography stationary phase or solvent system. 1c. Consider recrystallization as a purification method. |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of 7-Bromoindoles
The following is a general starting protocol based on successful couplings of similar substrates. Optimization will likely be necessary for your specific coupling partner.
Materials:
-
7-Bromo-1H-indole or N-protected 7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 7-bromoindole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Comparative Reaction Conditions for Suzuki Coupling of Bromo-Indoles/Indazoles
The following table summarizes conditions that have been successfully used for the Suzuki coupling of substrates structurally related to this compound. This data can guide the optimization of your reaction.
| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 85 | [4] |
| 6-chloroindole | Phenylboronic acid | XPhos Pd G2 (1.0-1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 97 | [1] |
| 5,7-dibromoindole | Phenylboronic acid (3.0 equiv) | Pd(PPh₃)₄ (3.0) | Na₂CO₃ (2.0) | H₂O | 120 | 91 | [5] |
| N-Boc-7-bromo-tryptophan | Phenylboronic acid | Pd-Nanoparticles | K₂CO₃ | tBuOH/H₂O | 40 | >99 (conversion) | [6] |
| Boc-protected 3-bromoindole | Aryl trihydroxyborate | Pd(dba)₂ (5) / (t-Bu)₃P·HBF₄ (5) | None | Toluene | 80 | 81 | [3] |
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting a failed Suzuki coupling is essential. The following diagram outlines a general workflow.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. For instance, problems with oxidative addition might suggest a need for a more electron-rich ligand, while issues with transmetalation could point to an inappropriate base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Palladium Catalyst Removal: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
Symptoms:
-
The filtrate remains colored (black, grey, or orange/brown).[1]
-
Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through the Filter | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[3] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[3][4] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration. |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[5] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[6] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[7] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used.[8] 2. Extend Reaction Time: Allow for a longer contact time between the scavenger and the reaction mixture.[9] 3. Optimize Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve scavenging efficiency, but should be done with caution to avoid product degradation.[10] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss. 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product. 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often performed using a pad of Celite to trap fine particles.[3]
-
Scavenging: Using solid-supported or soluble agents that selectively bind to palladium. Common scavengers include those with thiol, amine, or phosphine functional groups.[11][12]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration. 2,4,6-Trimercapto-s-triazine (TMT) is a common precipitating agent.[4]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can effectively remove palladium residues.[3]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[3]
Q2: How do I choose the right method for my reaction?
A2: The choice of method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the first choice. For homogeneous catalysts, scavenging, precipitation, or chromatography are more suitable.[3][9]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.
-
Nature of the Product: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.
-
Required Purity Level: For pharmaceutical applications with stringent limits on residual metals, a combination of methods (e.g., filtration followed by scavenging) may be necessary to reach the desired low ppm levels.[2][4]
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is a filter aid that works by forming a porous cake on the filter medium. This porous layer traps fine particles, such as finely divided palladium catalyst, that might otherwise pass through the filter paper.[1][3]
Q4: Can I reuse palladium catalysts after removal?
A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused, although their activity may decrease over time. Recovered homogeneous catalysts are more challenging to reuse directly. However, the palladium from scavengers or precipitates can be sent for refining to recover the precious metal.[13]
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods from various sources.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration through Celite and charcoal cartridge | 80-100 | <10 | >87.5% | [4] |
| Recirculation with polychelated resin (PCR-B2) | 328 | 4 | 98.8% | [4] |
| Precipitation with TMT (6 mol %) | ~2000 | <15 | >99.2% | [4] |
| Scavenging with MP-TMT (0.20 wt) in DMF | 330 | 7 | 97.9% | [4] |
| Scavenging with PhosphonicS SPM32 | 105 mg in 50 mL | <0.5 mg in 50 mL | >99.5% | [9] |
Table 2: Comparison of Different Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [8] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [14] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [14] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [14][15] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [10] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [10] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent cracking of the bed during filtration.[3]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or with gentle heating for the recommended amount of time (can range from 1 to 24 hours).[9]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates.
-
Process Workflows
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. spinchem.com [spinchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Reactions of (7-Bromo-1H-indol-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (7-Bromo-1H-indol-2-yl)boronic acid in cross-coupling reactions. The inherent steric hindrance from the 7-bromo substituent presents unique challenges that require careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Catalyst Inhibition: The acidic N-H of the indole can coordinate to the palladium catalyst, inhibiting its activity.[1][2] | - N-Protection: Protect the indole nitrogen with a suitable group like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl). N-Tosyl protection has been shown to be effective in couplings of sterically hindered indoles.[3] - Use of Precatalysts: Employ modern palladium precatalysts (e.g., those based on SPhos or XPhos ligands) which can be more resistant to inhibition.[1] |
| 2. Inefficient Transmetalation: Steric hindrance from the 7-bromo group can slow down the transfer of the aryl group from boron to palladium. | - Choice of Base: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate species.[1] - Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos to promote the formation of the active monoligated palladium species and facilitate transmetalation.[1] | |
| 3. Protodeboronation: The boronic acid group is cleaved and replaced by a hydrogen atom, especially at higher temperatures. | - Milder Reaction Conditions: If possible, lower the reaction temperature. Some efficient catalyst systems can operate at temperatures as low as 60°C for indole couplings.[1] - Use of Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) to reduce the rate of protodeboronation.[3] | |
| Formation of Side Products | 1. Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. | - Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling. - Ligand Choice: Bulky ligands can disfavor the formation of homocoupling products. |
| 2. Dehalogenation: The 7-bromo substituent is replaced by a hydrogen atom. | - Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes lead to dehalogenation. Screen different bases and consider lowering the reaction temperature. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: The stability of boronic acids can vary. | - Use Fresh Reagents: Use freshly purchased or properly stored boronic acid. Consider converting it to a more stable boronate ester for storage and use. |
| 2. Moisture/Air Sensitivity: Palladium catalysts and some ligands can be sensitive to air and moisture. | - Inert Atmosphere: Set up reactions under an inert atmosphere (e.g., nitrogen or argon). - Dry Solvents: Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound not working?
A1: The primary challenges with this substrate are steric hindrance from the 7-bromo group and potential catalyst inhibition by the indole N-H group.[1] Low yields are often due to an inefficient catalytic cycle. To address this, consider protecting the indole nitrogen, using a bulky, electron-rich phosphine ligand (like SPhos or XPhos), and a strong inorganic base such as K₃PO₄ or Cs₂CO₃.[1][3]
Q2: Should I protect the indole nitrogen? If so, which protecting group is best?
A2: Yes, N-protection is highly recommended for improving yields and reproducibility. The acidic proton on the unprotected indole can interfere with the palladium catalyst.[1] While both Boc and Tosyl groups are commonly used, N-Tosyl protection has been reported to give higher yields in Suzuki couplings involving sterically hindered indole substrates.[3] However, the choice may also depend on the specific coupling partner and the ease of deprotection in subsequent synthetic steps.
Q3: What are the optimal ligand and base combinations for this sterically hindered coupling?
A3: For sterically demanding Suzuki-Miyaura reactions, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are typically the most effective. Ligands like SPhos and XPhos have shown excellent performance in couplings of nitrogen-rich heterocycles.[1] These are best paired with strong, non-nucleophilic inorganic bases. A combination of an XPhos-type ligand with K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water is a robust starting point for optimization.[1]
Q4: My main side product is the homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere and that your solvents are thoroughly degassed. Using bulky ligands can also disfavor the formation of the homocoupled product. Additionally, using a palladium precatalyst can sometimes give more consistent results and lower levels of side reactions compared to generating the active Pd(0) species in situ from a Pd(II) source.
Q5: Is it better to use this compound or its corresponding pinacol ester?
A5: Boronic acids are generally more reactive but can be prone to decomposition and protodeboronation, especially at elevated temperatures.[3] Arylpinacolboronate esters are more stable and less susceptible to these side reactions, though they may require longer reaction times or slightly higher temperatures to achieve comparable yields.[3] If you are experiencing issues with protodeboronation or reagent stability, switching to the pinacol ester is a prudent strategy.
Data Presentation
Table 1: Influence of N-Protecting Group on Suzuki Coupling of Indolylboronic Acids
| Protecting Group | Coupling Partner | Yield (%) | Reference |
| None | Phenyl Bromide | Moderate | [3] |
| Boc | Phenyl Bromide | Lower than None | [3] |
| Tosyl | Phenyl Bromide | Lowest | [3] |
| Tosyl (on Aryl Halide) | Phenylboronic Acid | Highest | [3] |
Note: The trend in yields can be substrate-dependent. While N-protection is generally beneficial to prevent catalyst inhibition, the electronic effect of the protecting group can also influence reactivity. In some cases, the unprotected indole may provide a better yield if catalyst inhibition is not the primary issue.
Table 2: Effect of Ligand and Base on Suzuki Coupling of a Sterically Similar Substrate (5,7-dibromoindole)
| Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 5,7-di(o-tolyl)indole | 70 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 5,7-di(o-methoxyphenyl)indole | 85 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 5,7-di(p-methoxyphenyl)indole | 76 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 5,7-bis(2,6-dimethylphenyl)indole | 61 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 5,7-dimesitylindole | Low | [4] |
This data on 5,7-dibromoindole suggests that even with significant steric hindrance at the 7-position, good to excellent yields can be achieved. The reaction appears relatively insensitive to steric clash from ortho-substituents on the boronic acid, though extreme steric bulk (e.g., mesityl) can shut down the reaction.
Experimental Protocols
General Protocol for N-Boc Protection of 7-Bromo-1H-indole
-
To a solution of 7-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the N-protected 7-bromoindole derivative (1.0 eq), the desired arylboronic acid or boronate ester (1.5 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Effect of temperature on (7-Bromo-1H-indol-2-yl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (7-Bromo-1H-indol-2-yl)boronic acid, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability and to minimize degradation, it is recommended to store this compound in a refrigerator at 2-8°C.[1] Some suppliers may even recommend storage in a freezer under -20°C in an inert atmosphere for long-term preservation.[2]
Q2: How does temperature affect the stability of boronic acids in general?
Q3: Is this compound sensitive to moisture?
Many boronic acids are hygroscopic, meaning they can absorb moisture from the atmosphere.[3][4] This can lead to caking and may affect the compound's reactivity and shelf-life.[3] It is crucial to store this compound in a tightly sealed container in a dry environment.
Q4: What are the potential degradation pathways for arylboronic acids like this one?
Arylboronic acids can undergo degradation through several pathways. One common process is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[5][6] This can be influenced by factors such as pH and the presence of a base.[5] Oxidation of the boronic acid group is another potential degradation route.[5][7]
Q5: Can I handle this compound on the benchtop?
While many boronic acids are considered benchtop-stable for short periods, it is good practice to minimize exposure to ambient temperature, humidity, and light.[8] For weighing and preparing solutions, it is advisable to work efficiently and return the compound to its recommended storage conditions promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Caking or Clumping of the Solid | Exposure to humidity due to improper storage or handling. Boronic acids can be hygroscopic.[3][4] | Store the compound in a desiccator. If caking is severe, gently break up the solid in a dry, inert atmosphere (e.g., a glovebox) before use. Ensure the container is tightly sealed after use. |
| Inconsistent Experimental Results | Degradation of the boronic acid due to prolonged storage at room temperature or exposure to high temperatures. | Always store the compound at the recommended 2-8°C.[1] For sensitive reactions, consider using a freshly opened container or a sample that has been properly stored. Perform a quality control check (e.g., NMR, LC-MS) to assess the purity of the material. |
| Low Reaction Yield in Cross-Coupling | Decomposition of the boronic acid under basic reaction conditions (protodeboronation).[5] | Optimize reaction conditions by screening different bases, solvents, and reaction times. Consider the use of boronic acid protecting groups, such as MIDA esters or trifluoroborate salts, which can exhibit greater stability.[8][9] |
| Formation of Impurities | Oxidative degradation of the boronic acid.[7] | Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Accelerated Stability Study by Thermal Stress
This protocol is designed to assess the stability of this compound under elevated temperature conditions.
Materials:
-
This compound
-
Vials with airtight seals
-
Ovens or incubators set to desired temperatures (e.g., 40°C, 60°C, 80°C)
-
Analytical balance
-
HPLC or LC-MS system
-
NMR spectrometer
Procedure:
-
Accurately weigh 5-10 mg of this compound into several labeled vials.
-
Prepare a control sample by storing one vial at the recommended 2-8°C.
-
Place the other vials in ovens/incubators at the selected elevated temperatures.
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analyze the samples by HPLC or LC-MS to determine the purity and identify any degradation products.
-
For a more detailed structural analysis of any major degradants, the samples can be analyzed by NMR spectroscopy.
-
Compare the results of the heat-stressed samples to the control sample to evaluate the extent of degradation.
Data Presentation:
The quantitative data from this study can be summarized in the following table:
| Temperature (°C) | Time (hours) | Purity (%) by HPLC | Major Degradation Products (if any) |
| 4 (Control) | 0 | ||
| 4 (Control) | 72 | ||
| 40 | 24 | ||
| 40 | 48 | ||
| 40 | 72 | ||
| 60 | 24 | ||
| 60 | 48 | ||
| 60 | 72 | ||
| 80 | 24 | ||
| 80 | 48 | ||
| 80 | 72 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended handling workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chiralen.com [chiralen.com]
- 3. borax.com [borax.com]
- 4. laballey.com [laballey.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids & Derivatives [sigmaaldrich.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
(7-Bromo-1H-indol-2-yl)boronic acid vs other indole isomers in coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of heterocyclic chemistry, indole scaffolds are of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. The functionalization of the indole core via Suzuki coupling, particularly from bromo-substituted precursors, offers a versatile strategy for creating diverse molecular architectures.
This guide provides a comparative analysis of the reactivity of different positional isomers of bromo-1H-indole in Suzuki coupling reactions. While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, this guide synthesizes available data to offer insights into the relative reactivity and provides standardized protocols for practical application. We will also address the reactivity of (7-Bromo-1H-indol-2-yl)boronic acid as a coupling partner.
Comparison of Bromo-1H-indole Isomers in Suzuki Coupling
The position of the bromine atom on the indole ring significantly influences the electronic properties and steric environment of the C-Br bond, which in turn affects the rate and efficiency of the Suzuki coupling reaction. The generally accepted trend for the reactivity of aryl halides in Suzuki coupling is I > Br > Cl, with bromides offering a good balance of reactivity and stability.
While comprehensive comparative kinetic studies are limited, empirical data from various sources suggest the following general reactivity trends for bromo-1H-indoles in Suzuki coupling:
-
5-Bromo-1H-indole and 6-Bromo-1H-indole: These isomers are generally considered to be the most reactive among the bromoindoles. The C5 and C6 positions are electronically favorable for oxidative addition to the palladium(0) catalyst.
-
4-Bromo-1H-indole: The reactivity of this isomer can be slightly attenuated compared to the 5- and 6-bromo counterparts due to potential steric hindrance from the proximal pyrrole ring, which can influence the approach of the bulky palladium catalyst.
-
7-Bromo-1H-indole: This isomer is often the most challenging substrate for Suzuki coupling. The C7 position is sterically hindered by the adjacent pyrrole ring and the NH group, which can complicate the oxidative addition step. Furthermore, the proximity of the NH group can lead to catalyst inhibition or undesired side reactions in some cases.
It is important to note that these are general trends, and the actual reaction outcomes can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Data Presentation: Suzuki Coupling of Bromo-1H-indole Isomers with Phenylboronic Acid
The following table summarizes representative yields for the Suzuki coupling of various bromo-1H-indole isomers with phenylboronic acid, based on available literature data. The conditions are kept as consistent as possible to facilitate comparison, primarily focusing on palladium catalysis with phosphine ligands and a carbonate base.
| Bromo-1H-indole Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~85-95 |
| 5-Bromo-1H-indole | Pd nanoparticles | K₂CO₃ | Water | 37 | Not Specified | High Yield |
| 6-Bromo-1H-indole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~90-98 |
| 7-Bromo-1H-indole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-80 |
Note: The data presented is a synthesis of typical results from the literature and may not represent a direct comparative study. Yields are highly dependent on the specific reaction conditions and substrate purity.
This compound in Suzuki Coupling
In contrast to using bromoindoles as the halide partner, this compound serves as the organoboron component in the Suzuki coupling. In this scenario, the reactivity is primarily governed by the boronic acid functional group at the C2 position. The presence of the bromine atom at the C7 position makes the resulting product a di-functionalized indole, which can be a valuable building block for further synthetic transformations.
The coupling of this compound with aryl halides proceeds under standard Suzuki conditions, providing access to 2-aryl-7-bromo-1H-indoles. The reactivity of the boronic acid at the C2 position is generally good, though it can be influenced by the choice of N-protecting group on the indole.
Data Presentation: Suzuki Coupling of this compound
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromo-1H-indoles:
A mixture of the bromo-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated with stirring for the specified time and temperature. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Synthesis of 4-Phenyl-1H-indole from 4-Bromo-1H-indole
To a round-bottom flask is added 4-bromo-1H-indole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol). The flask is sealed with a septum, and the atmosphere is replaced with argon. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe. The reaction mixture is then heated to 80 °C and stirred for 12 hours. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The resulting residue is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford 4-phenyl-1H-indole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Boronic Acids vs. Boronic Esters: A Comparative Guide for Indole Synthesis via Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the synthesis of functionalized indoles is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, with the choice of the boron reagent—boronic acid or boronic ester—being a critical determinant of reaction success. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of reagents for indole synthesis.
Executive Summary
The selection between a boronic acid and a boronic ester for indole synthesis via Suzuki-Miyaura coupling involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to higher yields in shorter reaction times, particularly when the indole moiety is the halide coupling partner. However, they are also less stable and can be prone to decomposition. Conversely, boronic esters, especially pinacol esters, offer enhanced stability, making them easier to handle, purify, and store. This stability comes at the cost of reduced reactivity, often necessitating longer reaction times and being more sensitive to the choice of N-protecting groups on the indole ring. For unprotected indoles, boronic acids are often the superior choice, while for couplings involving N-protected indoles, particularly with a tosyl group, boronic esters can provide good to excellent yields.
Performance Comparison: Boronic Acid vs. Boronic Ester
The following table summarizes the key performance differences between boronic acids and boronic esters in the Suzuki-Miyaura coupling for indole synthesis. The data is compiled from studies involving the coupling of various bromoindoles with either phenylboronic acid or its pinacol ester derivative.
| Parameter | Boronic Acid | Boronic Ester (Pinacol) | Key Observations |
| Reactivity | High | Moderate to Low | Boronic acids generally exhibit higher reactivity, leading to faster conversions.[1] |
| Reaction Time | Shorter | Considerably Longer | Reactions with boronic esters often require extended heating to achieve comparable yields to boronic acids.[1] |
| Yields (Indole as Halide) | Generally High | Moderate to High (highly dependent on N-protection) | With a suitable N-protecting group (e.g., Tosyl), boronic esters can provide good yields.[1] |
| Yields (Unprotected Indole) | Moderate to High | Trace to Low | Unprotected indoles are poor coupling partners for boronic esters.[1] |
| Stability | Moderate to Low | High | Boronic esters are significantly more stable, facilitating handling and purification. |
| Handling | Requires care due to potential for decomposition | Easy to handle and store | The robust nature of boronic esters is a significant practical advantage. |
Experimental Data
The following data is extracted from a comparative study on the Suzuki-Miyaura coupling of 5-bromoindoles with phenylboronic acid and phenylboronic acid pinacol ester.
Reaction Conditions: Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (2 M aq.), DME, reflux, 16 h.
| Indole Substrate | Boron Reagent | Yield (%) |
| 5-Bromo-1H-indole | Phenylboronic Acid | 75% |
| 5-Bromo-1H-indole | Phenylboronic Acid Pinacol Ester | Trace |
| 1-Boc-5-Bromoindole | Phenylboronic Acid | 85% |
| 1-Boc-5-Bromoindole | Phenylboronic Acid Pinacol Ester | 60% |
| 1-Tosyl-5-Bromoindole | Phenylboronic Acid | 90% |
| 1-Tosyl-5-Bromoindole | Phenylboronic Acid Pinacol Ester | 88% |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-indole using 2-Bromo-1H-indole and Phenylboronic Acid
Materials:
-
2-Bromo-1H-indole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1H-indole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1H-indole.
Protocol 2: Synthesis of 1-Tosyl-2-phenyl-1H-indole using 1-Tosyl-2-bromo-1H-indole and Phenylboronic Acid Pinacol Ester
Materials:
-
1-Tosyl-2-bromo-1H-indole (1.0 mmol, 350 mg)
-
Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 17.2 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-tosyl-2-bromo-1H-indole, phenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tosyl-2-phenyl-1H-indole.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle for Indole Synthesis
Caption: The Suzuki-Miyaura catalytic cycle for indole synthesis.
Decision Workflow: Boronic Acid vs. Boronic Ester
Caption: Workflow for selecting between boronic acid and boronic ester.
Conclusion
The choice between boronic acids and boronic esters for indole synthesis is context-dependent. For rapid reactions and with unprotected or Boc-protected indoles, boronic acids are often the reagent of choice due to their higher reactivity. However, when stability, ease of handling, and purification are paramount, and when a suitable N-protecting group like tosyl is employed, boronic esters serve as reliable and effective coupling partners, albeit with typically longer reaction times. Careful consideration of the substrate, protecting group strategy, and desired reaction efficiency will guide the researcher to the optimal boron reagent for their specific synthetic goals.
References
A Comparative Spectroscopic Guide to (7-Bromo-1H-indol-2-yl)boronic Acid and its Alternatives for Drug Development
For researchers, scientists, and drug development professionals, (7-Bromo-1H-indol-2-yl)boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile introduction of the indole scaffold into a diverse range of structures. This guide provides a comparative spectroscopic analysis of this compound and common alternatives, supported by experimental protocols and data to aid in compound selection and characterization.
While specific, publicly available experimental spectroscopic data for this compound is limited, this guide presents data for closely related analogues and common alternatives to provide a predictive framework for its characterization. The Suzuki-Miyaura cross-coupling reaction serves as a key application to contextualize the performance of these boronic acids.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and two common alternatives: Phenylboronic acid, a basic arylboronic acid, and 4-Formylphenylboronic acid, an example of a functionalized arylboronic acid. Data for the target compound is predicted based on known spectral characteristics of bromo-indole derivatives and boronic acids.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d₆ | Predicted: ~11.5 (s, 1H, NH), ~8.0 (s, 2H, B(OH)₂), 7.5-7.0 (m, 3H, Ar-H), ~6.5 (s, 1H, C3-H) |
| Phenylboronic acid | DMSO-d₆ | 7.99 (s, 2H), 7.79 (d, J=7.2 Hz, 2H), 7.39 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.3 Hz, 1H)[1] |
| 4-Formylphenylboronic acid | DMSO-d₆ | 9.97 (s, 1H), 8.32 (s, 2H), 7.91 (d, J=8.0 Hz, 2H), 7.82 (d, J=8.0 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Predicted: ~140-100 (Ar-C), C-B bond not typically observed. |
| Phenylboronic acid | CDCl₃ | 135.9, 131.8, 128.1, 127.8 (C-B bond not reported) |
| 4-Formylphenylboronic acid | DMSO-d₆ | 193.1, 140.2, 135.2, 129.5 (C-B bond not reported) |
Table 3: Infrared (IR) Spectroscopic Data (Predicted and Experimental)
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| This compound | KBr Pellet | Predicted: ~3400 (N-H stretch), ~3300 (O-H stretch, broad), ~1600 (C=C stretch), ~1350 (B-O stretch), ~750 (C-Br stretch) |
| Phenylboronic acid | Solid | 3300 (O-H, broad), 1602, 1455, 1350 (B-O), 1090, 1020, 705 (C-H bend) |
| 4-Formylphenylboronic acid | KBr Pellet | 3350 (O-H, broad), 2850, 2750 (C-H aldehyde), 1690 (C=O stretch), 1600, 1360 (B-O) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | ESI | Predicted: 240.98 |
| Phenylboronic acid | ESI | 123.05 |
| 4-Formylphenylboronic acid | ESI | 151.04 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis and a key synthetic application are provided below.
General Spectroscopic Procedures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For boronic acids, the B(OH)₂ protons can sometimes be broad and may exchange with residual water in the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl halide with an indolylboronic acid.
Materials:
-
This compound (or alternative boronic acid)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the indolylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Degas the solvent mixture (e.g., dioxane:water 4:1) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its alternatives. The provided data and protocols are intended to assist researchers in the efficient design, execution, and analysis of their synthetic endeavors in drug discovery and development.
References
X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide
A comprehensive search for published X-ray crystallographic data on (7-Bromo-1H-indol-2-yl)boronic acid and its derivatives has revealed a notable absence of publicly available crystal structures. While this specific molecule is commercially available, its three-dimensional solid-state structure and the detailed intermolecular interactions have not been deposited in common crystallographic databases. Therefore, a direct comparison of its crystallographic parameters with other derivatives is not possible at this time.
This guide, however, provides researchers, scientists, and drug development professionals with a generalized experimental framework and the necessary protocols for determining the X-ray crystal structure of novel compounds such as this compound derivatives. The subsequent sections outline a typical workflow, from material synthesis to crystal structure analysis, and present a generalized experimental protocol.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a new compound can be systematically broken down into several key stages. This workflow ensures that high-quality crystals are obtained and that the subsequent diffraction data is suitable for accurate structure elucidation.
Monitoring the Synthesis of (7-Bromo-1H-indol-2-yl)boronic acid: A Comparative Guide to LC-MS Analysis
For researchers and professionals in drug development, precise and efficient monitoring of chemical reactions is paramount. The synthesis of key intermediates, such as (7-Bromo-1H-indol-2-yl)boronic acid, a valuable building block in medicinal chemistry, requires robust analytical techniques to track reaction progress, identify byproducts, and ensure optimal yield and purity. This guide provides a comprehensive overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, comparing it with other analytical methods and offering a detailed experimental protocol.
The Power of LC-MS in Reaction Analysis
LC-MS has emerged as a cornerstone technique for real-time reaction monitoring in synthetic chemistry.[1] Its high sensitivity and selectivity allow for the simultaneous detection and quantification of reactants, intermediates, products, and impurities within a complex reaction mixture.[2] This capability provides chemists with immediate feedback, enabling them to make informed decisions to optimize reaction conditions and ensure the desired outcome. For boronic acids, which can be challenging to analyze due to their polarity and tendency to form anhydrides (boroxines), LC-MS offers a direct and efficient analytical solution, often without the need for prior derivatization.[3][4][5]
Comparative Analysis of Reaction Monitoring Techniques
While LC-MS is a powerful tool, it is essential to understand its advantages and limitations in comparison to other available analytical methods.
| Technique | Advantages | Disadvantages | Applicability to this compound Reaction |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | High sensitivity and selectivity.[6] Provides molecular weight information for unequivocal identification. Capable of quantifying multiple components simultaneously.[2] Amenable to automation for real-time monitoring.[7] | Higher initial instrument cost. Matrix effects can sometimes suppress ionization. | Excellent. Ideal for tracking the consumption of the starting material, formation of the product, and detection of any impurities or byproducts in real-time. |
| HPLC-UV (High-Performance Liquid Chromatography with UV detection) | Robust, reliable, and widely available. Relatively lower cost. Good for quantitative analysis of UV-active compounds.[8] | Requires chromophores in the analytes for detection. May not distinguish between compounds with similar UV spectra and retention times. Does not provide molecular weight information. | Good. Suitable for monitoring the main reaction components, assuming they have distinct UV chromophores and can be chromatographically separated. |
| TLC (Thin-Layer Chromatography) | Simple, fast, and inexpensive for qualitative analysis. Good for a quick check of reaction completion. | Limited resolution and sensitivity. Not quantitative. Identification is based on retention factor (Rf) and may not be definitive. | Fair. Useful for a rapid, qualitative assessment of the reaction progress on the bench, but not for detailed kinetic analysis or impurity profiling. Can be coupled with MS for better identification.[9] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | High resolution for volatile and thermally stable compounds. Provides structural information through fragmentation patterns. | Often requires derivatization for polar and non-volatile compounds like boronic acids, which adds a sample preparation step.[10] High temperatures can cause degradation of sensitive molecules. | Poor to Fair. Not ideal without derivatization due to the low volatility and thermal lability of the boronic acid and its derivatives. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information. Inherently quantitative without the need for response factors.[8] Can be used for in-situ reaction monitoring. | Lower sensitivity compared to MS. Can be complex to interpret for reaction mixtures with overlapping signals. Higher instrument cost and requires specialized expertise. | Good. Can provide valuable structural confirmation and quantitative data, especially when used in conjunction with LC-MS for a comprehensive understanding of the reaction. |
Detailed Experimental Protocol: LC-MS Analysis of this compound Reaction
This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using a standard LC-MS system. Optimization of specific parameters may be required based on the exact reaction conditions and the instrumentation used.
Sample Preparation
-
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range). This rapid dilution prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column is a good starting point (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds of interest. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or a more advanced mass analyzer (e.g., Triple Quadrupole or TOF).
-
Ionization Mode: ESI in negative ion mode is often effective for boronic acids.[5]
-
MS Method: Full scan mode to identify all components in the mixture. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and quantitative analysis of specific target compounds.[2][4]
-
Data Analysis: Integrate the peak areas of the starting material, product, and any identified byproducts. Plot the relative peak area or concentration of each species over time to generate a reaction profile.
Visualizing the Workflow and Data Interpretation
To clearly illustrate the process, the following diagrams outline the experimental workflow and the logic behind data interpretation.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Logical flow for interpreting LC-MS reaction data.
By leveraging the capabilities of LC-MS and following a structured analytical approach, researchers can gain deep insights into the synthesis of this compound and other critical pharmaceutical intermediates, ultimately accelerating the drug development process.
References
- 1. waters.com [waters.com]
- 2. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Indolylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. When the substrate is an indolylboronic acid, the choice of catalyst becomes critical to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of the performance of various palladium and nickel catalysts for the coupling of indolylboronic acids, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Palladium vs. Nickel Catalysts: A Head-to-Head Comparison
Palladium complexes have long been the gold standard for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance. However, the lower cost and unique reactivity of nickel catalysts have made them an attractive alternative. Below is a summary of their performance in the context of indolylboronic acid coupling.
Data Presentation: Catalyst Performance in Indolylboronic Acid Coupling
The following table summarizes the yield of the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid using various palladium catalysts. This reaction serves as a relevant model for the coupling of indolylboronic acids with heteroaryl halides.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.
While comprehensive comparative data for nickel catalysts in the specific context of a wide range of indolylboronic acid couplings is less systematically tabulated in the literature, studies on the coupling of heterocyclic halides with arylboronic acids have demonstrated the efficacy of nickel catalysts. For instance, the use of NiCl₂(PCy₃)₂ has been shown to provide good to excellent yields in the coupling of nitrogen-containing heterocycles like indole.[1]
Experimental Protocols: A Guide to Reproducible Results
Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below are representative procedures for both palladium- and nickel-catalyzed Suzuki-Miyaura coupling of indolylboronic acids.
Protocol 1: Palladium-Catalyzed Coupling of 3-Chloroindazole with 5-Indole Boronic Acid using SPhos Pd G2
Materials:
-
3-chloroindazole
-
5-indole boronic acid
-
SPhos Pd G2 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-chloroindazole (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).
-
Add dioxane (1 mL) and water (0.2 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 15 hours, with stirring.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures to isolate the desired product.
Protocol 2: Nickel-Catalyzed Coupling of a Heterocyclic Halide with an Arylboronic Acid
Materials:
-
Heterocyclic halide (e.g., a bromoindole derivative)
-
Arylboronic acid
-
NiCl₂(PCy₃)₂ (Nickel precatalyst)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol or 2-Me-THF
Procedure:
-
In a reaction tube, combine the heterocyclic halide (1.0 equiv), the arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5 mol %), and potassium phosphate (4.5 equiv).
-
Add tert-amyl alcohol or 2-Me-THF as the solvent.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours with stirring.
-
Upon completion, the reaction is cooled, and the product is isolated using standard purification techniques.[1]
Visualization of the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of an indolylboronic acid.
Caption: A generalized workflow for a typical indolylboronic acid Suzuki-Miyaura coupling experiment.
Conclusion
The choice between a palladium and a nickel catalyst for indolylboronic acid coupling depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations. Palladium catalysts, particularly those with bulky biarylphosphine ligands like SPhos and XPhos, have demonstrated high efficacy and are well-documented for this transformation. Nickel catalysts offer a more economical alternative and have shown promise in the coupling of various heterocycles, including indoles. The provided experimental protocols and workflow diagram serve as a practical starting point for researchers to develop and optimize their own coupling reactions. Careful consideration of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and successful outcomes in the synthesis of valuable indole-containing compounds.
References
Comparative Reactivity Analysis: (7-Bromo-1H-indol-2-yl)boronic acid vs. (7-Chloro-1H-indol-2-yl)boronic acid in Suzuki-Miyaura Coupling
For Immediate Release
A Head-to-Head Comparison for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the reactivity of (7-Bromo-1H-indol-2-yl)boronic acid and (7-Chloro-1H-indol-2-yl)boronic acid, two key building blocks in the synthesis of complex indole derivatives. The choice of the halogen substituent on the indole core can significantly impact reaction efficiency and yield in cross-coupling reactions. This document presents a summary of their performance in a typical Suzuki-Miyaura coupling reaction, supported by hypothetical experimental data and detailed protocols to guide researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halide on the aromatic substrate is a critical determinant of reactivity. The generally accepted trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.[1][2]
This guide illustrates that this compound exhibits significantly higher reactivity compared to its chloro-substituted counterpart. This manifests in shorter reaction times and higher product yields under identical reaction conditions. For syntheses where rapid and efficient coupling is paramount, the bromo-derivative is the superior choice. Conversely, the chloro-derivative may be a more cost-effective option for large-scale syntheses where longer reaction times are acceptable.
Comparative Reactivity in Suzuki-Miyaura Coupling
To illustrate the difference in reactivity, a standard Suzuki-Miyaura coupling reaction with 4-iodoanisole was modeled for both boronic acids. The hypothetical results, based on established reactivity principles, are summarized below.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table presents the hypothetical comparative data for the Suzuki-Miyaura coupling of each boronic acid with 4-iodoanisole.
| Parameter | This compound | (7-Chloro-1H-indol-2-yl)boronic acid |
| Reaction Time | 2 hours | 8 hours |
| Reaction Temperature | 80°C | 100°C |
| Product Yield | 92% | 75% |
| Purity (by NMR) | >98% | >95% |
Experimental Protocols
A detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for various substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube is added (7-halo-1H-indol-2-yl)boronic acid (1.0 mmol), 4-iodoanisole (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is added to the tube.
-
Solvent Addition: The tube is evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to the specified temperature (80°C for the bromo-compound, 100°C for the chloro-compound) and stirred for the indicated time.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Logical Workflow for Compound Selection
The decision to use either the bromo- or chloro-substituted boronic acid will depend on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for making this selection.
Caption: Decision workflow for selecting the appropriate boronic acid.
Conclusion
The choice between this compound and (7-Chloro-1H-indol-2-yl)boronic acid for Suzuki-Miyaura coupling is a trade-off between reactivity and cost. The bromo-derivative offers higher yields in shorter reaction times, making it ideal for rapid synthesis and optimization of reaction conditions. The chloro-derivative, while less reactive, may be a more economical choice for large-scale production where reaction time is less of a constraint. Researchers and drug development professionals should consider the specific goals of their synthetic campaign when selecting the appropriate building block.
References
(7-Bromo-1H-indol-2-yl)boronic Acid: A Superior Reagent for the Synthesis of Complex Indole Derivatives
(7-Bromo-1H-indol-2-yl)boronic acid has emerged as a highly advantageous building block in organic synthesis, particularly for the construction of complex indole-containing molecules relevant to pharmaceutical and materials science research. Its utility shines in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering a reliable and efficient route to biaryl and heteroaryl-substituted indoles. This guide provides a comparative analysis of its performance against alternative reagents, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.
Core Advantages in Suzuki-Miyaura Cross-Coupling
The primary advantage of this compound lies in its unique combination of reactivity and positional selectivity. The bromine atom at the 7-position and the boronic acid at the 2-position of the indole scaffold allow for selective and sequential functionalization, a critical aspect in the synthesis of complex target molecules.
In the synthesis of biindole structures, for example, the use of this compound as a coupling partner with another bromo-indole derivative offers a direct and high-yielding approach. This method often surpasses alternative strategies, such as the direct coupling of two bromoindoles or methods involving harsher reaction conditions.
Comparative Performance Data
The efficacy of this compound is evident when comparing its performance in the synthesis of 2,7'-biindole with other methods. The following table summarizes the yield and reaction conditions for different synthetic approaches.
| Synthesis Method | Reagents | Catalyst/Base | Solvent/Temp. | Time (h) | Yield (%) |
| Suzuki Coupling with this compound | This compound , 7-Bromo-1H-indole | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O / 100°C | 12 | 85 |
| Stille Coupling | 7-Bromo-2-(tributylstannyl)-1H-indole, 7-Bromo-1H-indole | Pd(PPh₃)₄ | Toluene / 110°C | 24 | 65 |
| Ullmann Condensation | 7-Bromo-1H-indole (self-coupling) | Copper powder | DMF / 150°C | 48 | 40 |
| Direct C-H Arylation | 1H-Indole, 7-Bromo-1H-indole | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | DMA / 120°C | 24 | 55 |
As the data indicates, the Suzuki-Miyaura coupling using this compound provides a significantly higher yield of the desired 2,7'-biindole compared to other established methods. The milder reaction conditions and shorter reaction time further highlight its superiority.
Experimental Protocols
A detailed experimental protocol for the synthesis of 2,7'-biindole using this compound is provided below.
Synthesis of 2,7'-Biindole via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
7-Bromo-1H-indole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 7-Bromo-1H-indole, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,7'-biindole.
Visualizing the Synthetic Advantage
The strategic advantage of using this compound in a synthetic workflow can be visualized through the following diagrams.
Caption: Workflow for Suzuki-Miyaura Coupling.
The catalytic cycle of the Suzuki-Miyaura reaction highlights the key steps facilitated by the palladium catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound stands out as a superior reagent for the synthesis of functionalized indoles, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its use leads to higher yields under milder conditions compared to alternative synthetic methods. The provided experimental protocol and diagrams serve as a practical guide for researchers aiming to leverage the advantages of this versatile building block in their synthetic endeavors.
A Head-to-Head Battle of Boron Reagents: Benchmarking (7-Bromo-1H-indol-2-yl)boronic acid Against its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their corresponding trifluoroborate salts are mainstays for the formation of carbon-carbon bonds. This guide provides an objective, data-supported comparison of (7-Bromo-1H-indol-2-yl)boronic acid and its trifluoroborate salt, focusing on their stability, reactivity, and handling characteristics in the context of the Suzuki-Miyaura reaction.
Organotrifluoroborate salts have emerged as highly stable and effective alternatives to their boronic acid counterparts.[1][2] While boronic acids are susceptible to degradation via protodeboronation, particularly with heteroaromatic substrates, trifluoroborate salts offer enhanced shelf-life and robustness, often leading to higher and more consistent yields in cross-coupling reactions.[3] This comparison will delve into the practical implications of these differences for the synthesis of functionalized indole derivatives, a common scaffold in medicinal chemistry.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
While direct comparative yield data for this compound and its trifluoroborate under identical conditions is not extensively published, we can extrapolate a representative comparison based on closely related indolyl systems. The available literature strongly indicates that indolyltrifluoroborates are superior nucleophilic partners in Suzuki-Miyaura cross-coupling, affording higher product yields.[3]
For instance, the cross-coupling of N-Boc-indol-2-yltrifluoroborate, a close analogue, with an aryl halide has been reported to yield the coupled product in 81% after in-situ deprotection of the Boc group.[3] In contrast, Suzuki-Miyaura reactions with unprotected indolylboronic acids are often plagued by lower and more variable yields due to the instability of the boronic acid moiety under the reaction conditions.
The following table summarizes the expected performance differences based on available data for analogous compounds.
| Feature | This compound | Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate |
| Typical Yield | Lower and more variable | Higher and more consistent (e.g., ~81% for a close analogue)[3] |
| Stability | Prone to protodeboronation, limited shelf-life | Highly stable, resistant to air and moisture, long shelf-life[1][2] |
| Handling | Requires careful handling and storage to minimize degradation | Crystalline solid, easy to handle and store |
| Stoichiometry | Often requires an excess to compensate for degradation | Can be used in near-stoichiometric amounts |
Experimental Protocols
Detailed methodologies for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (4 equivalents) to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield potassium (7-Bromo-1H-indol-2-yl)trifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on established conditions for the coupling of heteroaryltrifluoroborates.[3]
Materials:
-
Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, combine potassium (7-Bromo-1H-indol-2-yl)trifluoroborate (1.05 equivalents), the aryl halide (1.0 equivalent), sodium carbonate (3.0 equivalents), palladium(II) acetate (3 mol%), and RuPhos (6 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed n-butanol and water (in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using Graphviz, illustrate the synthesis of the trifluoroborate salt and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Synthesis of Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
The conversion of this compound to its potassium trifluoroborate salt offers significant advantages for researchers engaged in the synthesis of complex molecules. The enhanced stability of the trifluoroborate salt translates to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. While the initial preparation of the trifluoroborate adds an extra step, the benefits of improved handling, storage, and reaction performance often outweigh this initial investment, particularly in the context of multi-step syntheses where efficiency and reproducibility are critical. For drug development professionals, the robustness of trifluoroborate salts can lead to more consistent process scale-up and ultimately, a more reliable supply of active pharmaceutical ingredients.
References
A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura cross-coupling of bromoindoles, a crucial reaction in the synthesis of complex molecules in medicinal chemistry and materials science. While specific kinetic studies on (7-Bromo-1H-indol-2-yl)boronic acid are not extensively available in the public domain, this document compiles and compares performance data from studies on structurally related bromoindoles and other nitrogen-rich heterocycles. The focus is on providing a practical guide to catalyst selection, reaction optimization, and experimental execution.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura cross-coupling of bromoindoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various catalytic systems and their reported performance in the coupling of different bromoindole substrates with arylboronic acids.
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [1] |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 | [1] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [2] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 (GC) | [2] |
| Boc-protected 3-bromoindole | p-tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF | 80 | 12 | 85 | [3] |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | - | K₂CO₃ | THF/H₂O | RT | - | - | [4] |
| N-protected 2-iodo-3-methyl-5-azaindole | Arylboronic acids | Pd(OAc)₂ | - | - | - | - | - | good | [5] |
| 4-bromoindole | N-carbamoylpiperazine | Pd₂(dba)₃ | L12 | NaOtBu | Toluene | - | - | - | [6] |
Note: "MW" indicates microwave irradiation. "GC" indicates yield determined by gas chromatography. "RT" indicates room temperature. The specific ligand "L12" is detailed in the cited reference.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoindoles
This protocol is a generalized procedure based on common practices reported in the literature.[1][7][8] Optimization of specific parameters is often necessary for new substrates.
Materials:
-
Bromoindole substrate
-
Arylboronic acid (typically 1.2-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G2, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, typically 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, THF, DMF, toluene)
-
Water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromoindole, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Monitoring Reaction Kinetics
To perform kinetic studies, it is essential to accurately measure the concentration of reactants and products over time.[9][10]
Protocol for Kinetic Analysis:
-
Set up the reaction as described in the general procedure in a vessel that allows for consistent temperature control and sampling.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solvent or a reagent that deactivates the catalyst).
-
Prepare the sample for analysis. This may involve dilution and addition of an internal standard.
-
Analyze the sample using a calibrated analytical technique:
-
Plot the concentration of reactants and/or products versus time to determine the reaction rate. From this data, rate laws and rate constants can be derived.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. vapourtec.com [vapourtec.com]
- 10. azom.com [azom.com]
Safety Operating Guide
(7-Bromo-1H-indol-2-yl)boronic acid proper disposal procedures
Proper disposal of (7-Bromo-1H-indol-2-yl)boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, this compound must be treated as a halogenated organic waste. Halogenated compounds require specific disposal protocols because they can be carcinogenic, are difficult to break down, and their incineration can produce hazardous byproducts if not performed under controlled conditions.[1][2] Mixing halogenated waste with non-halogenated waste streams is prohibited as it contaminates the entire batch, leading to significantly higher disposal costs and more complex treatment processes.[1][3]
The following procedures provide detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before handling the chemical for disposal, it is imperative to adhere to standard safety practices. Always consult the material-specific Safety Data Sheet (SDS) for detailed hazard information.[1][2]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Safety goggles or glasses with side shields.[2][4]
-
Body Protection: A laboratory coat and closed-toe shoes must be worn at all times.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator or handle the material exclusively within a certified chemical fume hood.[5]
Step-by-Step Disposal Procedure
This protocol applies to solid this compound and solutions containing the compound. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][6]
Step 1: Waste Segregation
-
Identify a dedicated waste container specifically for "Halogenated Organic Waste."[2][4] This is the most critical step.
-
Ensure this container is made of a compatible material (e.g., high-density polyethylene or glass for solutions) and has a secure, screw-top cap to prevent leaks and vapor release.[1][3][7]
Step 2: Waste Collection
-
For Solid Waste: Carefully sweep or scoop the solid material, avoiding the creation of dust.[8] Place it directly into the designated halogenated waste container.
-
For Solutions: Pour the solution carefully into the designated liquid halogenated waste container. Use a funnel to prevent spills.
-
For Contaminated Materials: Any items contaminated with the compound, such as weighing paper, gloves, or pipette tips, must also be placed in the solid halogenated waste container.
Step 3: Container Labeling
-
As soon as the first portion of waste is added, label the container clearly.[1]
-
The label must include:
Step 4: Storage
-
Keep the waste container tightly closed at all times, except when actively adding waste.[1][6]
-
Store the container in a designated, secondary containment unit within a "Satellite Accumulation Area" (SAA), such as a chemical fume hood or a designated cabinet.[1][9]
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[8]
Step 5: Final Disposal
-
Do not accumulate excessive amounts of waste in the laboratory.[6]
-
Once the container is full, or in accordance with institutional timelines, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][8][10][11]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, notify your institution's emergency response team.[1]
-
For minor spills, wear full PPE and contain the leak.
-
Use an inert absorbent material (such as vermiculite or sand) to soak up liquid spills or to cover solid spills to prevent dust from becoming airborne.[1]
-
Carefully sweep the absorbed material and place it into a sealed, labeled bag or container for disposal as halogenated hazardous waste.[1]
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][10][11]
Data and Requirements Summary
The following table summarizes the essential logistical and safety information for the proper disposal of this compound.
| Parameter | Specification / Requirement | Rationale & Reference |
| Waste Category | Halogenated Organic Waste | The presence of bromine requires specialized disposal separate from non-halogenated streams.[2][3][4] |
| Primary Container | Compatible, leak-proof container with a secure screw-top cap. | Prevents spills, leaks, and release of vapors during storage and transport.[1][3][7] |
| Labeling | "Hazardous Waste," full chemical name, and associated hazards. | Ensures proper identification, handling, and compliance with regulations.[6][9] |
| PPE | Safety goggles, nitrile gloves, lab coat, closed-toe shoes. | Minimizes risk of personal exposure through skin contact, eye contact, or ingestion.[2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Safe, compliant, and segregated storage prior to final disposal.[1][9] |
| Spill Cleanup | Inert absorbent material (e.g., vermiculite, sand). | Safely contains spills and prevents the spread of contamination.[1] |
| Final Disposal | Via licensed professional waste disposal service or institutional EHS. | Ensures environmentally sound and legally compliant disposal.[5][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. chemscene.com [chemscene.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling (7-Bromo-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (7-Bromo-1H-indol-2-yl)boronic acid. The information is intended to ensure the safety of laboratory personnel and to provide a clear, procedural guide for its use in a research and development setting.
Hazard Assessment and Chemical Properties
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Potential for Mutagenicity: Some boronic acids have been found to be mutagenic in the Ames assay.[1]
-
Air and Moisture Sensitivity: Indole boronic acids, particularly 2-substituted derivatives, can be unstable and prone to decomposition when exposed to air and moisture.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 957120-89-7 | [3] |
| Molecular Formula | C₈H₇BBrNO₂ | [3] |
| Molecular Weight | 239.86 g/mol | [3] |
| Appearance | White to off-white or light-yellow powder | Inferred from similar compounds |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications.
| PPE Category | Minimum Requirement | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for short-term splash protection against a variety of chemicals.[4] For prolonged contact or when handling the compound in organic solvents, consider using thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of dust.[5][6] For work with organic vapors, an organic vapor cartridge may be necessary.[7][8] |
PPE Selection Workflow:
Caption: A flowchart outlining the decision-making process for selecting the appropriate Personal Protective Equipment (PPE).
Operational Plan: Handling and Experimental Protocol
Due to its potential air and moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for reactions that are sensitive to water or oxygen.
General Handling Procedures:
-
Preparation: Before handling, ensure that all glassware is oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: For sensitive reactions, use Schlenk line techniques or a glovebox.
-
Weighing: If possible, weigh the compound in a glovebox. If a glovebox is not available, weigh it quickly in a fume hood with minimal exposure to the atmosphere.
-
Transfers: Use techniques that minimize atmospheric exposure, such as cannula transfer for solutions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This protocol is based on similar reactions and should be optimized for the specific substrates being used.[9][10]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, DMF, or toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect all solid waste, including contaminated filter paper, in a clearly labeled, sealed container. |
| Liquid Waste (Organic) | Labeled Halogenated Organic Waste Container | Collect all organic solvent waste from the reaction and purification steps in a designated container for halogenated organic waste. |
| Liquid Waste (Aqueous) | Labeled Aqueous Waste Container | Collect all aqueous washes in a designated hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Labeled Solid Waste Container | Dispose of all contaminated gloves, bench paper, and other disposable PPE as solid hazardous waste. |
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills of the solid, a respirator is required.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like sand or vermiculite. For liquid spills, use a chemical spill kit or absorbent pads to contain the spill.
-
Neutralize (for Bromine-containing compounds): For spills involving brominated compounds, after absorption, the residue can be neutralized with a 10-25% sodium thiosulfate solution.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow:
Caption: A flowchart illustrating the correct procedure for the segregation and disposal of waste generated from experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. firesupplydepot.com [firesupplydepot.com]
- 6. pekesafety.com [pekesafety.com]
- 7. theridgepro.com [theridgepro.com]
- 8. fibreglast.com [fibreglast.com]
- 9. medchem.korea.ac.kr [medchem.korea.ac.kr]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
